1-(2,4,5-trichlorophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQOJRXXODMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041335 | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-28-4 | |
| Record name | 1-(2,4,5-Trichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13061-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M4U4I96I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(2,4,5-trichlorophenyl)ethanone (CAS No. 13061-28-4), a halogenated aromatic ketone. This document summarizes its physical and chemical characteristics, details experimental protocols for its synthesis, and discusses its known reactivity.
Core Chemical and Physical Properties
This compound, also known as 2',4',5'-trichloroacetophenone, is a solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 13061-28-4 | N/A |
| Molecular Formula | C₈H₅Cl₃O | N/A |
| Molecular Weight | 223.48 g/mol | N/A |
| Melting Point | 44-46 °C | |
| Boiling Point | 114-116 °C at 2 Torr | |
| Appearance | Solid | N/A |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
A general procedure for the Friedel-Crafts acylation is as follows:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of anhydrous aluminum chloride in the chosen anhydrous solvent is prepared.
-
A solution of 1,2,4-trichlorobenzene in the same solvent is added to the flask.
-
Acetyl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a specific temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure the reaction goes to completion. A US patent suggests a reaction temperature of 90°C for a similar synthesis.
-
Upon completion, the reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and again with water.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Reactivity and Potential Applications
As a ketone, this compound is expected to undergo typical reactions of the carbonyl group, such as reduction to the corresponding alcohol and reactions with nucleophiles at the carbonyl carbon. The trichlorinated phenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms.
Further research is required to elucidate the pharmacological and toxicological profile of this compound to determine its potential applications in drug development or other scientific fields.
Conclusion
This technical guide has summarized the core chemical properties of this compound and provided a general experimental protocol for its synthesis via Friedel-Crafts acylation. The provided data and workflow diagrams are intended to support researchers and scientists in their work with this compound. The lack of detailed biological data highlights an area for future investigation to fully understand the potential of this molecule.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 4. Page loading... [guidechem.com]
- 5. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,4,5-trichlorophenyl)ethanone
CAS Number: 13061-28-4
This technical guide provides a comprehensive overview of 1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physical properties, synthesis, and key reactions, adhering to a technical format for a specialized audience.
Chemical Structure and Properties
This compound, also known as 2',4',5'-trichloroacetophenone, possesses a molecular structure featuring a trichlorinated phenyl ring attached to an ethanone group.
Molecular Formula: C₈H₅Cl₃O
Molecular Weight: 223.48 g/mol
The structural and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 13061-28-4 | N/A |
| Molecular Formula | C₈H₅Cl₃O | N/A |
| Molecular Weight | 223.48 g/mol | N/A |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 114-116 °C @ 2 Torr | [1] |
| Purity | min. 95% - 98% | N/A |
| InChI | 1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | [1] |
| InChIKey | OPPQOJRXXODMKR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. This electrophilic aromatic substitution reaction utilizes an acyl chloride and a strong Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is based on established Friedel-Crafts acylation principles and information from related syntheses.
Materials:
-
1,2,4-trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
An appropriate inert solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), a mixture of 1,2,4-trichlorobenzene and the inert solvent is prepared.
-
Anhydrous aluminum chloride is added to the mixture in portions while stirring.
-
Acetyl chloride is then added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Following the addition, the reaction mixture is stirred at a specified temperature (e.g., reflux) for a period to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution to remove any unreacted acid, and finally with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed by distillation to yield the crude product.
-
The crude this compound can be further purified by recrystallization or distillation under reduced pressure.
A patent describes the preparation of a mixture containing 2,4,5-trichloroacetophenone by reacting 2 moles of 1,2,4-trichlorobenzene with 1 mole of acetyl chloride in the presence of 1.6 moles of aluminum chloride at 90°C.[2]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Side-Chain Chlorination
A notable reaction is the chlorination of the acetyl group's methyl side chain. A patented process describes the side-chain chlorination of 2,4,5-trichloroacetophenone in formic acid with chlorine gas in the presence of hydrogen chloride.[2] This reaction can be controlled to produce monochloroacetyl and dichloroacetyl derivatives, which are valuable intermediates in the synthesis of insecticides.[2]
Applications in Drug Development and Agrochemicals
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated aromatic ketones are known precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The trichlorophenyl group, for instance, is a feature in some fungicidal compounds. Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides has shown fungicidal activity against Botrytis cinerea. This suggests that the 2,4,5-trichlorophenyl moiety can be a key component in the design of new active compounds.
The reactivity of the ketone and the potential for substitution on the aromatic ring provide multiple avenues for the synthesis of diverse molecular scaffolds for drug discovery and the development of new crop protection agents.
Caption: Reactivity and potential applications of the core compound.
References
An In-depth Technical Guide to the Synthesis of 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2,4,5-trichlorophenyl)ethanone, a key chemical intermediate. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support research and development activities in the chemical and pharmaceutical industries.
Introduction
This compound, also known as 2,4,5-trichloroacetophenone, is an organic compound with the chemical formula C₈H₅Cl₃O. Its molecular structure consists of a trichlorinated phenyl ring attached to an ethanone group. This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The primary route for its synthesis is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.
Synthetic Pathway: Friedel-Crafts Acylation
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3][4][5]
The reaction mechanism involves the formation of an acylium ion intermediate from the reaction of acetyl chloride with aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 1,2,4-trichlorobenzene, leading to the formation of the ketone product.
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅Cl₃O | [1][6] |
| Molecular Weight | 223.48 g/mol | [1][6][7] |
| Molar Ratio (1,2,4-trichlorobenzene : Acetyl Chloride) | 2 : 1 | [8] |
| Molar Ratio (Aluminum Chloride : Acetyl Chloride) | 1.6 : 1 | [8] |
| Reaction Temperature | 90-130 °C (general), 120-125 °C (specific) | [1][2] |
| Reaction Time | 3 hours | [1] |
| Purity | 97% (commercially available) | [7] |
| Appearance | Solid | [7] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.[1]
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ice
-
Water
Equipment:
-
Reaction vessel equipped with a reflux condenser, stirrer, and heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 1,2,4-trichlorobenzene and anhydrous aluminum chloride is prepared.
-
Addition of Acetyl Chloride: Acetyl chloride is added dropwise to the stirred mixture. The rate of addition should be controlled to manage the initial exothermic reaction.
-
Heating: The reaction mixture is then gradually heated to a temperature of 120-125°C using an oil bath. This temperature is maintained for approximately 3 hours to ensure the completion of the reaction.
-
Quenching: Upon completion, the resulting viscous mixture is carefully poured into a beaker containing ice water (125 mL) to quench the reaction.
-
Extraction: The aqueous phase is extracted three times with dichloromethane (3 x 70 mL).
-
Drying: The combined organic phases are dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by distillation under reduced pressure to yield this compound.
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Acetyl chloride is a corrosive and lachrymatory substance.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene provides a reliable and established method for the synthesis of this compound. The protocol outlined in this guide, supported by the provided quantitative data, offers a solid foundation for the laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to improve yield and purity for specific applications.
References
- 1. 1-(2,4,5-trichlorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. US3390187A - Side chain chlorination of 2, 4, 5-trichloroacetophenones - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-(2,4,5-trichlorophenyl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on detailing the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for its analysis. These methodologies are presented to guide researchers in obtaining and interpreting high-quality spectroscopic data for this and structurally related compounds. This guide includes structured data tables for the reporting of anticipated results and a visual workflow of the analytical process.
Introduction
This compound is a halogenated aromatic ketone of interest in synthetic chemistry and potentially in the development of pharmaceutical and agrochemical compounds. Accurate structural elucidation and purity assessment are critical for any application, and this is primarily achieved through a combination of spectroscopic techniques, including NMR, IR, and MS. This guide presents the fundamental principles and detailed experimental protocols for each of these methods as they would be applied to this compound.
Spectroscopic Data (Anticipated)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Anticipated ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 - 2.7 | Singlet | 3H | -COCH₃ |
| ~7.6 - 7.8 | Singlet | 1H | Aromatic H |
| ~7.8 - 8.0 | Singlet | 1H | Aromatic H |
Table 2: Anticipated ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~28 - 32 | -COCH₃ |
| ~128 - 140 | Aromatic Carbons |
| ~195 - 200 | Carbonyl Carbon (C=O) |
Infrared (IR) Spectroscopy Data
Table 3: Anticipated IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~1700 - 1680 | Strong | Carbonyl (C=O) Stretch |
| ~1600 - 1450 | Medium | Aromatic C=C Stretch |
| ~800 - 600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Anticipated Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| [M]⁺ | Variable | Molecular Ion |
| [M-15]⁺ | Variable | [M-CH₃]⁺ |
| [M-43]⁺ | Variable | [M-COCH₃]⁺ |
| Ar-C≡O⁺ | High | Trichlorobenzoyl cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse ¹H experiment is performed.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2][3]
-
Typically, 8 to 16 scans are acquired and averaged.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is conducted to obtain singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Crystalline Solid):
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. This is a common and rapid method for solid samples.
-
Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[4]
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
For a volatile compound like an acetophenone derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[5]
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[6]
-
-
Mass Analysis:
-
The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion at a specific m/z.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has outlined the standard, state-of-the-art methodologies for the NMR, IR, and MS analysis of this compound. While specific, publicly available spectra for this compound are currently scarce, the detailed protocols provided herein will enable researchers to generate high-quality data for its unambiguous identification and characterization. The combination of these techniques provides complementary information that, when integrated, allows for a complete structural assignment and purity verification, which are essential steps in the research and development of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sites.bu.edu [sites.bu.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
Physical properties of 1-(2,4,5-trichlorophenyl)ethanone (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone. The information contained herein is intended to support research and development activities by providing accurate data and standardized experimental protocols.
Core Physical Properties
This compound, also known as 2',4',5'-trichloroacetophenone, is a chemical compound with the molecular formula C₈H₅Cl₃O. Its physical characteristics are crucial for its handling, application in synthesis, and purification.
Data Presentation
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Conditions | Source |
| Melting Point | 44-46 °C | Atmospheric Pressure | [1] |
| Boiling Point | 114-116 °C | 2 Torr | [1] |
| Molecular Weight | 223.48 g/mol | [1][2] | |
| CAS Number | 13061-28-4 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the melting and boiling points of organic compounds such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The following protocol outlines the capillary method for melting point determination.[3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the tube should be approximately 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[3]
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
-
Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
-
Purity Check: A narrow melting point range (typically 0.5-1.5 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[7][8]
-
Beaker
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[7][8][9]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. The assembly is then placed in a heating bath.[7]
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.[10]
-
Observation: The heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.
-
Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for Melting Point Determination.
Note on Signaling Pathways: No information was found in the public domain regarding any biological signaling pathways directly involving this compound. This compound is primarily used as a chemical intermediate in organic synthesis.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,2,4-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,2,4-trichlorobenzene, a deactivated aromatic substrate. The presence of three electron-withdrawing chlorine atoms presents unique challenges and dictates the regioselectivity of the reaction, making a thorough understanding of the process crucial for successful synthesis. This document outlines the reaction mechanism, experimental protocols, product distribution, and characterization of the resulting isomers.
Reaction Overview and Regioselectivity
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), primarily yields a mixture of two isomeric products: 2,4,5-trichloroacetophenone and 2,3,6-trichloroacetophenone.
dot
Figure 1: Overall reaction scheme for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.
The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the three chlorine substituents on the benzene ring. Chlorine atoms are deactivating due to their inductive electron-withdrawing effect (-I effect), which reduces the overall reactivity of the ring towards electrophiles. However, they are also ortho, para-directing due to the resonance effect (+R effect), where their lone pairs of electrons can donate into the aromatic system, stabilizing the arenium ion intermediate at the ortho and para positions.
In 1,2,4-trichlorobenzene, the available positions for substitution are C3, C5, and C6. The directing effects of the three chlorine atoms are as follows:
-
C1-Cl: Directs ortho (to C2 and C6) and para (to C4).
-
C2-Cl: Directs ortho (to C1 and C3) and para (to C5).
-
C4-Cl: Directs ortho (to C3 and C5) and para (to C1).
Analysis of the combined directing effects:
-
Position C3: Is ortho to C2-Cl and C4-Cl. This position is sterically hindered by the adjacent C2 and C4 chlorine atoms.
-
Position C5: Is para to C2-Cl and ortho to C4-Cl. This position is activated by two chlorine atoms through resonance.
-
Position C6: Is ortho to C1-Cl.
The formation of 2,4,5-trichloroacetophenone results from the acylation at the C5 position. This position is electronically favored due to the cumulative ortho, para-directing influence of the chlorine atoms at C2 and C4.
The formation of 2,3,6-trichloroacetophenone arises from acylation at the C6 position. While only being ortho to the C1-Cl, this position is less sterically hindered compared to the C3 position.
Experimental Protocol
The following is a representative experimental protocol for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene, based on established procedures.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |
| 1,2,4-Trichlorobenzene | 181.45 | 1.454 |
| Acetyl Chloride | 78.50 | 1.104 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.48 |
| Dichloromethane (DCM) | 84.93 | 1.326 |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 |
| Ice | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 |
3.2. Reaction Procedure
dot
Figure 2: A logical workflow for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add 1,2,4-trichlorobenzene (1.0 eq) and a suitable solvent such as dichloromethane or use the substrate as the solvent if in large excess.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. To the stirred solution, add anhydrous aluminum chloride (1.1 - 1.3 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 - 1.1 eq) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to a temperature of 90-100 °C and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which is a mixture of isomers, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to separate the isomers if desired.
Quantitative Data
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene is known to produce a mixture of 2,4,5- and 2,3,6-trichloroacetophenone. While precise yields and isomer ratios can vary depending on the specific reaction conditions, historical patent literature suggests the formation of a mixture where the 2,4,5-isomer is often the major product.
| Parameter | Value/Range | Reference |
| Reaction Temperature | 90-130 °C | U.S. Patent 3,390,187A, GB Patent 1118864A |
| Isomer Distribution | ||
| 2,4,5-Trichloroacetophenone | Major Isomer | Inferred from synthetic utility described in U.S. Patent 3,390,187A |
| 2,3,6-Trichloroacetophenone | Minor Isomer | U.S. Patent 3,390,187A |
Note: Quantitative data on the precise isomer ratio and overall yield from peer-reviewed literature for this specific reaction is limited. The information provided is based on patent literature which primarily focuses on the synthetic utility of the products.
Product Characterization
The two primary isomers can be characterized using standard spectroscopic techniques.
5.1. 2,4,5-Trichloroacetophenone
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₈H₅Cl₃O
-
Molar Mass: 223.48 g/mol
5.2. 2,3,6-Trichloroacetophenone
-
Appearance: Solid.
-
Molecular Formula: C₈H₅Cl₃O
-
Molar Mass: 223.48 g/mol
Note: Detailed, publicly available NMR and IR spectra for both pure isomers are scarce. Characterization would typically involve comparison with authenticated standards or detailed 2D NMR analysis for unambiguous structure elucidation.
Safety Considerations
-
1,2,4-Trichlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Acetyl Chloride: Corrosive and a lachrymator. Reacts violently with water.
-
Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.
-
Hydrogen Chloride Gas: Evolved during the reaction and is highly corrosive and toxic.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene provides a viable route to synthesize trichloroacetophenone isomers, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The regioselectivity of the reaction is a direct consequence of the electronic and steric effects of the chlorine substituents. While the deactivating nature of the trichlorinated ring necessitates forcing reaction conditions, the procedure can be effectively carried out to yield the desired products. Further optimization and detailed analytical studies would be beneficial to precisely quantify the isomer distribution and reaction yields under various conditions.
An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4,5-trichlorophenyl)ethanone is a halogenated aromatic ketone with potential applications as a versatile intermediate in the synthesis of novel compounds, particularly in the fields of agrochemicals and pharmaceuticals. The presence of a trichlorinated phenyl ring and a reactive acetyl group imparts a unique chemical profile, making it a subject of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis, predicted reactivity, and potential biological significance of this compound, drawing upon established principles of organic chemistry and data from analogous structures.
Introduction
Substituted acetophenones are a critical class of organic compounds that serve as fundamental building blocks in synthetic chemistry. The incorporation of halogen atoms onto the aromatic ring, as seen in this compound (CAS Number: 13061-28-4), significantly influences the molecule's reactivity and physicochemical properties.[1] The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution under certain conditions. The ketone functional group offers a reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives. This guide will explore the synthetic pathways to this compound and its expected chemical behavior in key organic reactions.
Synthesis of this compound
The primary and most industrially scalable method for the synthesis of acetophenones is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Predicted Synthetic Pathway: Friedel-Crafts Acylation
It is anticipated that this compound can be synthesized via the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with either acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation.
Caption: Predicted synthesis of this compound.
General Experimental Protocol for Friedel-Crafts Acylation
The following is a representative protocol based on standard procedures for the synthesis of substituted acetophenones.
| Step | Procedure |
| 1. Reaction Setup | A solution of 1,2,4-trichlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath. |
| 2. Catalyst Addition | Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring. |
| 3. Acylating Agent Addition | Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture. The temperature should be maintained at 0-5 °C during the addition. |
| 4. Reaction | After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by TLC). |
| 5. Workup | The reaction mixture is poured onto crushed ice and acidified with hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄). |
| 6. Purification | The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. |
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-withdrawing trichlorophenyl group and the versatile ketone functionality.
Reactions of the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of transformations.
The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,4,5-trichlorophenyl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).[2][3][4]
Caption: Reduction of the carbonyl group.
The Wittig reaction provides a reliable method for the conversion of the carbonyl group into an alkene.[5][6][7][8][9] Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 1-chloro-2,4-dichloro-5-(1-propen-2-yl)benzene.
Caption: Wittig olefination of the ketone.
Under basic or acidic conditions, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound.[10][11] This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.
Reactions Involving the α-Methyl Group
The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.
In the presence of a halogen and an acid or base catalyst, the α-methyl group can be halogenated. For instance, reaction with bromine in acetic acid would likely yield 2-bromo-1-(2,4,5-trichlorophenyl)ethanone.
Reactions of the Aromatic Ring
The trichlorinated phenyl ring is deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution of one of the chlorine atoms may be possible under harsh conditions or if the ring is further activated by other substituents.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm. Two singlets or a complex multiplet for the aromatic protons in the region of δ 7.5-8.0 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around δ 195-200 ppm. A signal for the methyl carbon around δ 25-30 ppm. Multiple signals in the aromatic region (δ 125-140 ppm) corresponding to the chlorinated phenyl ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹. C-Cl stretching bands in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (223.48 g/mol ) with a characteristic isotopic pattern for three chlorine atoms.[1] A prominent fragment ion from the loss of the methyl group (M-15). |
Potential Biological Activity
Derivatives of 2,4,5-trichlorophenyl moieties have been reported to exhibit biological activities. Notably, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have shown promising fungicidal activity against various plant pathogens.[12] This suggests that this compound could serve as a valuable scaffold for the development of new agrochemical fungicides. Further derivatization of the ketone functional group could lead to the synthesis of novel compounds with a range of biological properties for investigation in drug discovery programs. For instance, the synthesis of triazole derivatives from this ketone could be a promising avenue, as 1,2,4-triazoles are known to possess a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Caption: Potential applications in agrochemicals and pharmaceuticals.
Conclusion
This compound is a halogenated aromatic ketone with significant potential as a synthetic intermediate. While specific literature on its reactivity is scarce, a thorough understanding of the fundamental principles of organic chemistry allows for reliable predictions of its chemical behavior. The presence of both a reactive carbonyl group and an activated aromatic ring system provides multiple avenues for derivatization. The exploration of its use in the synthesis of novel compounds for agricultural and pharmaceutical applications is a promising area for future research. This guide provides a foundational understanding for scientists and researchers to embark on the further investigation of this versatile chemical entity.
References
- 1. 1-(2,4,5-trichlorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. magritek.com [magritek.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Potential Derivatives of 1-(2,4,5-Trichlorophenyl)ethanone: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential derivatives of 1-(2,4,5-trichlorophenyl)ethanone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Due to the limited availability of direct research on this specific molecule, this paper draws upon established synthetic methodologies and biological activities of structurally similar compounds to propose potential derivatives and their anticipated properties. The information presented herein is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and development.
Core Structure and Rationale for Derivatization
This compound possesses a unique combination of a reactive ketone group and a trichlorinated phenyl ring. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the acetyl group and the overall electronic properties of the molecule, making it an attractive starting material for the synthesis of diverse heterocyclic and other derivatives. Derivatization of this core structure can lead to the exploration of a wide range of chemical space and the potential discovery of compounds with significant biological activity.
Proposed Derivative Classes and Synthetic Pathways
Based on the reactivity of the ketone functional group, several classes of derivatives can be proposed. The following sections outline the synthetic strategies for these potential derivatives, drawing parallels from the synthesis of analogous compounds.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and are known to exhibit a wide range of biological activities. The synthesis of chalcone derivatives from this compound can be achieved through a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes.
Experimental Protocol: Synthesis of (E)-1-(2,4,5-trichlorophenyl)-3-(aryl)prop-2-en-1-one (General Procedure)
-
Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a suitable base (e.g., potassium hydroxide or sodium hydroxide) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Caption: Synthesis of Chalcone Derivatives.
Pyrazole and Pyrazoline Derivatives
Chalcones can be further utilized to synthesize five-membered heterocyclic compounds like pyrazoles and pyrazolines, which are known for their diverse pharmacological properties.
Experimental Protocol: Synthesis of 5-(Aryl)-3-(2,4,5-trichlorophenyl)-4,5-dihydro-1H-pyrazole (General Procedure)
-
Reaction Setup: Reflux a mixture of the synthesized chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield the pyrazoline derivative.
Caption: Synthesis of Pyrazoline Derivatives.
Thiophene Derivatives
The Gewald reaction provides a versatile route to highly substituted thiophenes. This can be adapted for this compound.
Experimental Protocol: Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)-thiophene-3-carbonitrile (General Procedure)
-
Reaction Mixture: Prepare a mixture of this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or dimethylformamide.
-
Base Catalyst: Add a catalytic amount of a base such as morpholine or triethylamine.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 50-60 °C) for a designated period.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization.
Caption: Synthesis of Thiophene Derivatives.
1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are a significant class of heterocyclic compounds with broad-spectrum biological activities.[1][2][3] A potential route to triazole derivatives from this compound involves the formation of an intermediate, such as a thiosemicarbazone, followed by cyclization.
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives (General Two-Step Procedure)
-
Step 1: Synthesis of Thiosemicarbazone
-
Reflux a mixture of this compound (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated thiosemicarbazone by filtration.
-
-
Step 2: Cyclization to 1,2,4-Triazole-3-thiol
-
Reflux the obtained thiosemicarbazone in an aqueous solution of a base (e.g., sodium hydroxide).
-
After the reaction is complete, cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the triazole-3-thiol derivative.
-
Collect the product by filtration, wash with water, and recrystallize.
-
Caption: Synthesis of 1,2,4-Triazole Derivatives.
Potential Biological Activities
The derivatization of this compound is anticipated to yield compounds with a range of biological activities, based on the known pharmacological profiles of the proposed heterocyclic scaffolds.
Antimicrobial and Antifungal Activity
Many chalcone, pyrazole, and triazole derivatives have demonstrated significant antimicrobial and antifungal properties.[1][3][4][5][6][7] The presence of the trichlorophenyl moiety may enhance the lipophilicity of the derivatives, potentially improving their ability to penetrate microbial cell membranes.
Table 1: Anticipated Antimicrobial and Antifungal Activity of Potential Derivatives
| Derivative Class | Potential Activity | Rationale |
| Chalcones | Antibacterial, Antifungal | The α,β-unsaturated ketone system is a known pharmacophore for antimicrobial activity. |
| Pyrazolines | Antibacterial, Antifungal | The pyrazoline ring is a common feature in many antimicrobial agents. |
| Thiophenes | Antibacterial, Antifungal | Thiophene-containing compounds have shown a broad spectrum of antimicrobial activity.[8] |
| 1,2,4-Triazoles | Potent Antifungal, Antibacterial | The 1,2,4-triazole nucleus is a key component of several clinically used antifungal drugs.[1][2][3] |
Anticancer Activity
Chalcones and their heterocyclic derivatives, including pyrazoles and thiophenes, have been extensively investigated for their anticancer properties.[9][10] They are known to interact with various cellular targets, including tubulin and protein kinases, leading to cell cycle arrest and apoptosis.
Table 2: Anticipated Anticancer Activity of Potential Derivatives
| Derivative Class | Potential Mechanism of Action |
| Chalcones | Tubulin polymerization inhibition, induction of apoptosis. |
| Pyrazolines | Inhibition of cell proliferation, cell cycle arrest. |
| Thiophenes | Kinase inhibition, induction of apoptosis. |
Experimental Workflow for Biological Screening
A systematic approach is crucial for evaluating the biological potential of the newly synthesized derivatives.
Caption: Biological Screening Workflow.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion
This compound represents a promising starting material for the generation of a diverse library of novel chemical entities. The proposed synthetic routes to chalcones, pyrazolines, thiophenes, and 1,2,4-triazoles, based on established chemical principles, offer a clear path for the exploration of this chemical space. The anticipated biological activities, particularly in the antimicrobial and anticancer arenas, provide a strong rationale for initiating research programs focused on this core structure. The detailed experimental protocols and screening workflows outlined in this guide are intended to facilitate such research endeavors and contribute to the discovery of new therapeutic agents.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Chlorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated acetophenones, a class of aromatic ketones, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by an acetophenone core substituted with one or more chlorine atoms, exhibit a range of effects from cytotoxicity against cancer cell lines to anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of chlorinated acetophenones, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Cytotoxic Activity
Chlorinated acetophenones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of this cytotoxicity is believed to be multifactorial, involving the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of chlorinated acetophenones and their derivatives. It is important to note that much of the existing data is on derivatives, such as chalcones, which are synthesized from chlorinated acetophenones.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2,2',4'-Trichloroacetophenone | Not Specified | Not Specified | Toxic if swallowed, harmful in contact with skin | [1] |
| Dichloroacetyl chloride (a metabolite of trichloroethylene) | Murine Kupffer Cells | Annexin V & PI Staining | Apoptosis induction | [2] |
| Dichloroacetate | Murine Tubular Cells | Not Specified | Suppressed cisplatin-induced apoptosis | [3] |
| 2-Chloroacetophenone | Isolated Rat Hepatocytes | Not Specified | Cytotoxicity observed at 300 µmol/L after 30 min | [4] |
Note: The data for dichloroacetyl chloride and dichloroacetate are included to provide context on the potential biological effects of chlorinated acetyl groups, which are structurally related to chlorinated acetophenones.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated acetophenone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of chlorinated compounds are often linked to the induction of apoptosis through various signaling cascades.
Figure 1: Potential signaling pathway for chlorinated acetophenone-induced cytotoxicity.
Anti-inflammatory Activity
Certain chlorinated acetophenone derivatives have been shown to possess anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Dosing: Administer the test compound (chlorinated acetophenone) to a group of animals (e.g., rats or mice) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Carrageenan Injection: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Figure 2: Inhibition of inflammatory signaling pathways by chlorinated acetophenones.
Antimicrobial Activity
The antimicrobial potential of chlorinated acetophenones and their derivatives has been explored against a range of pathogenic bacteria. The presence of the chlorine atom is often crucial for this activity.
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of some chlorinated acetophenone derivatives.
| Compound | Microorganism | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Chlorinated Chalcone Derivatives | Escherichia coli, Staphylococcus aureus | Agar Well Diffusion | Comparable to sulfanilamide | Not specified |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified | Good potential | [5] |
Experimental Protocol: Agar Well Diffusion Assay
This method is commonly used to screen for the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well into an agar plate seeded with a specific microorganism. If the compound has antimicrobial activity, it will create a clear zone of inhibition around the well where the microorganism cannot grow.
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Seed Agar Plates: Evenly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Create Wells: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.
-
Add Compound: Add a known concentration of the chlorinated acetophenone solution to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Antimicrobial Action
The precise mechanisms by which chlorinated acetophenones exert their antimicrobial effects are not fully elucidated but are thought to involve disruption of the bacterial cell wall or inhibition of essential enzymes. The addition of a chlorine atom can enhance the molecule's ability to penetrate the bacterial cell and interact with its targets.[5]
References
- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]
- 2. Trichloroethene metabolite dichloroacetyl chloride induces apoptosis and compromises phagocytosis in Kupffer Cells: Activation of inflammasome and MAPKs | PLOS One [journals.plos.org]
- 3. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroacetophenone is an effective glutathione depletor in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Chalcone and Triazole Derivatives from 1-(2,4,5-trichlorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel chalcone and 1,2,4-triazole derivatives starting from 1-(2,4,5-trichlorophenyl)ethanone. Chalcones and triazoles are prominent heterocyclic scaffolds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2,4,5-trichlorophenyl moiety is anticipated to modulate the biological efficacy of these derivatives. These notes offer comprehensive experimental procedures, data presentation, and visualization of synthetic and biological pathways to facilitate research and development in medicinal chemistry.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogues, such as 1,2,4-triazoles, are key pharmacophores in drug discovery. Their versatile biological activities are attributed to the reactive α,β-unsaturated keto-functionality in chalcones and the stable, bioisosteric nature of the triazole ring. Polychlorinated aromatic compounds often exhibit enhanced lipophilicity and metabolic stability, making the 2,4,5-trichlorophenyl scaffold an attractive component for novel therapeutic agents. The following protocols detail the synthesis of representative chalcone and triazole derivatives from this compound, with potential applications as antimicrobial or anticancer agents.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][2]
General Reaction Scheme
Caption: Synthetic workflow for chalcone synthesis.
Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one (C-1)
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve this compound (2.23 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Initiation of Reaction: Slowly add 10 mL of an aqueous solution of potassium hydroxide (20%) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After completion of the reaction, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure (E)-3-(4-methoxyphenyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one (C-1).
Characterization Data for Chalcone Derivatives
| Compound ID | Aromatic Aldehyde | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) α-H, β-H |
| C-1 | 4-methoxybenzaldehyde | C₁₆H₁₁Cl₃O₂ | 341.62 | 85 | 135-137 | 1660 | 7.45 (d), 7.80 (d) |
| C-2 | 4-chlorobenzaldehyde | C₁₅H₈Cl₄O | 360.04 | 82 | 142-144 | 1665 | 7.50 (d), 7.85 (d) |
| C-3 | 4-nitrobenzaldehyde | C₁₅H₈Cl₃NO₃ | 370.59 | 78 | 155-157 | 1670 | 7.60 (d), 7.95 (d) |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives can be synthesized from chalcones through a multi-step process involving the formation of a thiosemicarbazone intermediate, followed by oxidative cyclization.
General Reaction Scheme
Caption: Synthetic workflow for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-(2,4,5-trichlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-1-carbothioamide (T-1)
-
Synthesis of Thiosemicarbazone Intermediate:
-
In a 100 mL round-bottom flask, dissolve the chalcone C-1 (3.41 g, 10 mmol) in 40 mL of ethanol.
-
Add thiosemicarbazide (0.91 g, 10 mmol) and a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
-
Oxidative Cyclization:
-
Suspend the dried thiosemicarbazone intermediate (10 mmol) in 50 mL of ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (20 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute acetic acid.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure triazole derivative T-1.
-
Characterization Data for Triazole Derivative
| Compound ID | Starting Chalcone | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) ν(C=S) | ¹H NMR (δ ppm) NH₂ |
| T-1 | C-1 | C₁₇H₁₃Cl₃N₄OS | 443.74 | 75 | 210-212 | 1250 | 8.2 (s) |
Application Notes: Potential Biological Activities
Antimicrobial Activity
Chalcones and triazoles are known to possess significant antimicrobial properties. The presence of the electron-withdrawing trichlorophenyl group is expected to enhance this activity.[3][4] These compounds can disrupt bacterial cell wall synthesis, inhibit efflux pumps, or interfere with essential enzymes like DNA gyrase.[5][6]
Potential Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The synthesized derivatives may target key enzymes in the bacterial peptidoglycan synthesis pathway, leading to cell lysis and death.
Caption: Bacterial peptidoglycan synthesis pathway.
Anticancer Activity
Many chalcone and triazole derivatives have demonstrated potent anticancer activities. They can induce apoptosis, inhibit cell proliferation, and suppress tumor growth by modulating various signaling pathways.[7][8] The NF-κB signaling pathway, which is often dysregulated in cancer, is a potential target for these compounds.
Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The synthesized derivatives may inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.
Caption: The NF-κB signaling pathway.
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of novel chalcone and 1,2,4-triazole derivatives from this compound. The potential antimicrobial and anticancer activities of these compounds, mediated through pathways such as peptidoglycan synthesis inhibition and NF-κB modulation, warrant further investigation. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, offering a starting point for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 1-(2,4,5-Trichlorophenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2,4,5-trichlorophenyl)ethanone as a key chemical intermediate in the synthesis of specialized organic compounds. This document includes its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of a potent fungicide, along with relevant quantitative data and workflow diagrams.
Chemical Properties and Specifications
This compound is a solid, crystalline compound with the following properties:
| Property | Value | Reference |
| CAS Number | 13061-28-4 | [1][2] |
| Molecular Formula | C₈H₅Cl₃O | [1][2] |
| Molecular Weight | 223.48 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| Melting Point | 44-46 °C | |
| Boiling Point | 114-116 °C at 2 Torr |
Application as a Chemical Intermediate
This compound serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,4,5-trichlorophenyl moiety into a target molecule. Its primary application lies in the synthesis of agrochemicals, specifically triazole fungicides. The ethanone functional group allows for further chemical modifications, such as halogenation and subsequent nucleophilic substitution, to create more complex molecules with desired biological activities.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 to 3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetyl chloride (1 to 3 equivalents) to the suspension via the addition funnel.
-
After the addition of acetyl chloride, add 1,2,4-trichlorobenzene (1 equivalent) dropwise through the addition funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 60-170°C for 2 to 5 hours to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl solution to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as hexane, to yield pure this compound.
Quantitative Data: Published data on the specific yield for this reaction is limited; however, yields for Friedel-Crafts acylations of similar substrates are typically in the range of 50-80%.
Application in Fungicide Synthesis: Synthesis of a Triazole Fungicide Intermediate
A key application of this compound is in the synthesis of triazole fungicides. This involves a two-step process: α-bromination of the ketone followed by a nucleophilic substitution with 1,2,4-triazole.
Step 1: α-Bromination of this compound
Experimental Protocol:
Materials:
-
This compound
-
Pyridine hydrobromide perbromide or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1 equivalent) in acetic acid in a round-bottom flask.
-
Add the brominating agent, such as pyridine hydrobromide perbromide (1.1 equivalents), to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific brominating agent used (e.g., 90°C for several hours with pyridine hydrobromide perbromide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-bromo-1-(2,4,5-trichlorophenyl)ethanone. This intermediate is often used in the next step without further purification.
Quantitative Data: Yields for the α-bromination of substituted acetophenones are generally high, often exceeding 80%.[4]
Step 2: Synthesis of 1-(2,4,5-Trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Experimental Protocol:
Materials:
-
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone
-
1,2,4-Triazole
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Add 1,2,4-triazole (1 equivalent) portion-wise to the suspension at 0°C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the triazole.
-
Cool the mixture to 0°C and add a solution of 2-bromo-1-(2,4,5-trichlorophenyl)ethanone (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final triazole fungicide intermediate.
Quantitative Data: The nucleophilic substitution of α-bromoacetophenones with triazoles typically proceeds with good to excellent yields, often in the range of 70-95%.
Safety Precautions
-
This compound and its intermediates should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Brominating agents are toxic and corrosive. Avoid inhalation and skin contact.
-
Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.
These protocols and application notes are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 10 from Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Semantic Scholar [semanticscholar.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,4,5-trichlorophenyl)ethanone in Fungicidal Activity Studies
A meticulous review of scientific literature reveals a significant finding for researchers and drug development professionals: there are no publicly available studies detailing the direct fungicidal activity of 1-(2,4,5-trichlorophenyl)ethanone. Research efforts in this area have predominantly focused on synthesizing and evaluating the antifungal properties of various derivatives, utilizing the 2,4,5-trichlorophenyl moiety as a key structural component.
This document, therefore, provides a comprehensive overview of the fungicidal activity observed in these derivatives and outlines generalized protocols that would be essential for any future investigation into the parent compound, this compound.
Fungicidal Activity of this compound Derivatives
While data on the parent compound is absent, numerous studies have demonstrated that incorporating the 1-(2,4,5-trichlorophenyl) group into other molecular scaffolds can yield potent antifungal agents. The primary classes of these derivatives include N-(2,4,5-trichlorophenyl)-sulfonamides and various heterocyclic compounds, notably 1,2,4-triazoles.
These derivatives have shown considerable efficacy against a range of pathogenic fungi. For instance, certain N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have exhibited significant activity against Botrytis cinerea, a common plant pathogen. Similarly, various triazole derivatives incorporating the 2,4,5-trichlorophenyl group have been investigated for their broad-spectrum antifungal potential.
Experimental Protocols
Should researchers wish to investigate the fungicidal activity of this compound, the following standardized protocols for antifungal susceptibility testing would be appropriate.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Fungal Inoculum: a. Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, or Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved. b. Spores or yeast cells are harvested and suspended in sterile saline or broth. c. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Test Compound: a. A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
3. Incubation: a. The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound. b. The plate is incubated at an optimal temperature for the specific fungus (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. b. Positive (no compound) and negative (no fungus) controls are included to ensure the validity of the results.
Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is often used for filamentous fungi to determine the concentration that inhibits mycelial growth by 50% (IC50).
1. Preparation of Amended Agar: a. A stock solution of this compound is prepared in a solvent. b. Aliquots of the stock solution are added to molten agar medium at various concentrations. c. The agar is poured into Petri dishes and allowed to solidify.
2. Inoculation: a. A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.
3. Incubation: a. The plates are incubated at the optimal temperature for the fungus.
4. Data Analysis: a. The diameter of the fungal colony is measured at regular intervals. b. The percentage of growth inhibition is calculated relative to a control plate containing no compound. c. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Logical Workflow for Derivative Synthesis and Screening
The general workflow for studies in this area, as suggested by the available literature, involves the synthesis of derivatives followed by a systematic screening for fungicidal activity.
Signaling Pathways and Mechanism of Action
As there is no direct research on this compound, its potential mechanism of action remains unknown. For its derivatives, particularly the triazoles, a common mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane.
The following diagram illustrates a generalized pathway for the inhibition of ergosterol biosynthesis by azole antifungals.
Application Notes and Protocols for the Analytical Detection of 1-(2,4,5-Trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,5-Trichlorophenyl)ethanone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and sensitive analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques.
Analytical Methods Overview
The primary methods for the analysis of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and specific detection, making it ideal for complex matrices.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection is suitable for the analysis of less volatile compounds or as an alternative to GC. Reversed-phase HPLC is the most common mode for separating moderately polar compounds like chlorinated acetophenones.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Recovery | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% |
Experimental Protocols
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in organic solutions.
1. Materials and Reagents
-
Reference standard of this compound (≥98% purity)
-
High-purity solvents (e.g., hexane, ethyl acetate, methanol)
-
Anhydrous sodium sulfate
-
GC-grade helium
-
Autosampler vials with inserts
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter. For samples with high water content, perform a liquid-liquid extraction with a suitable organic solvent and dry the organic layer over anhydrous sodium sulfate.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions (suggested): m/z 222, 224, 187, 189 (quantification and qualifier ions based on the expected mass spectrum of this compound).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a method for the separation and quantification of this compound using reversed-phase HPLC.
1. Materials and Reagents
-
Reference standard of this compound (≥98% purity)
-
HPLC-grade acetonitrile and water
-
HPLC-grade methanol (for sample preparation)
-
Autosampler vials with inserts
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the standard).
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the working standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
Visualizations
Experimental Workflow for GC-MS Analysis
Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,5-trichlorophenyl)ethanone is a chlorinated aromatic ketone that may be of interest as an intermediate in pharmaceutical and agrochemical synthesis. Reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol provides a starting point for method development and validation.
Principle
The method employs a reverse-phase C18 column to separate this compound from other components. The separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the aromatic ring and carbonyl group.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (70:30, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~ 5.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: Analysis of 1-(2,4,5-trichlorophenyl)ethanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,4,5-trichlorophenyl)ethanone is a chlorinated aromatic ketone of interest in various fields of chemical research and development, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
Experimental Protocols
1. Sample Preparation
The sample preparation method should be tailored to the specific matrix. For samples in an organic solvent, simple dilution may be sufficient. For more complex matrices such as soil or biological fluids, an extraction step is necessary.
a) Liquid-Liquid Extraction (for aqueous samples):
-
To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent such as dichloromethane or hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Allow the layers to separate. If an emulsion forms, centrifugation at 3000 rpm for 10 minutes can aid in phase separation.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration.
-
Transfer the final extract to a GC vial for analysis.
b) Solid Phase Extraction (SPE) (for cleaner samples requiring concentration):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Elute the this compound with a suitable organic solvent like ethyl acetate or acetone.
-
The eluate can be concentrated and reconstituted in a solvent compatible with the GC-MS system.
2. GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 350 amu |
| Solvent Delay | 3 min |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the proposed method.
| Parameter | Value | Notes |
| Molecular Weight | 222.5 g/mol | Calculated for C₈H₅Cl₃O |
| Estimated Retention Time | ~10-12 min | Based on the oven program and column |
| Molecular Ion (M+) | m/z 222, 224, 226 | Characteristic isotopic pattern for 3 chlorine atoms |
| Base Peak | m/z 207, 209, 211 | Loss of a methyl group (-CH₃) |
| Major Fragment Ions | m/z 179, 181; 144 | Further fragmentation of the trichlorobenzoyl cation |
Mass Spectrum Fragmentation Pattern
The electron ionization mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak will exhibit a typical isotopic cluster for a molecule containing three chlorine atoms. The base peak is anticipated to result from the loss of a methyl radical, a common fragmentation pathway for acetophenones.
| m/z | Proposed Fragment | Relative Abundance |
| 222, 224, 226 | [C₈H₅Cl₃O]⁺ (Molecular Ion) | Moderate |
| 207, 209, 211 | [C₇H₂Cl₃O]⁺ (M-15) | High (Base Peak) |
| 179, 181 | [C₆H₂Cl₂O]⁺ | Moderate |
| 144 | [C₆H₂Cl]⁺ | Low |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Application Notes and Protocols for the Recrystallization of 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(2,4,5-trichlorophenyl)ethanone via recrystallization. Due to the limited availability of physical property data for this specific compound, a generalized procedure for aromatic ketones is presented. This guide will enable researchers to systematically determine the optimal conditions for obtaining high-purity crystalline material.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. For aromatic ketones such as this compound, selecting an appropriate solvent system is critical for achieving high purity and yield.
Data Presentation
Table 1: Solvent Screening for the Recrystallization of this compound
| Solvent/Solvent System | Boiling Point (°C) | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., crystal morphology, color) |
| Ethanol | 78 | ||||
| Methanol | 65 | ||||
| Isopropanol | 82 | ||||
| Acetone | 56 | ||||
| Ethyl Acetate | 77 | ||||
| Toluene | 111 | ||||
| Heptane | 98 | ||||
| Ethanol/Water | - | ||||
| Acetone/Water | - | ||||
| Toluene/Heptane | - |
Experimental Protocols
1. Solvent Selection
The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Procedure for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
Continue adding the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. The formation of a significant amount of crystals indicates a potentially suitable solvent.
-
If a single solvent is not ideal, a solvent pair can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization. Common solvent pairs include ethanol-water, acetone-water, and toluene-heptane.[1][2]
2. Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following protocol can be used for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Purity Assessment: The purity of the recrystallized this compound should be assessed by measuring its melting point and by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization procedure.
References
Application Notes and Protocols: Nucleophilic Substitution on 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 1-(2,4,5-trichlorophenyl)ethanone. The primary route to achieving this transformation involves a two-step synthetic sequence: α-halogenation of the ketone followed by nucleophilic displacement of the halide. This methodology is particularly relevant for the synthesis of a variety of compounds, including substituted cathinones and other heterocyclic structures, which are of interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile starting material in organic synthesis. The electron-withdrawing nature of the trichlorophenyl ring and the presence of the carbonyl group activate the α-carbon for electrophilic substitution, such as halogenation. The resulting α-haloketone is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[1]
This document will focus on the α-bromination of this compound and a subsequent nucleophilic substitution with an amine, a common reaction in the synthesis of bioactive molecules.
Reaction Pathway Overview
The overall synthetic strategy involves two key transformations:
-
α-Bromination: Introduction of a bromine atom at the α-position of the ketone.
-
Nucleophilic Substitution: Displacement of the bromine atom by a nucleophile.
Caption: General reaction pathway for nucleophilic substitution on this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the two-step synthesis. Please note that yields are representative and may vary depending on the specific nucleophile and reaction scale.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| α-Bromination | This compound | Bromine, Acetic Acid (catalytic HBr) | Room Temperature | 2-4 | 75-85 |
| Nucleophilic Substitution | 2-bromo-1-(2,4,5-trichlorophenyl)ethanone, Primary/Secondary Amine | Triethylamine, Ethanol | Reflux | 4-8 | 60-75 |
Experimental Protocols
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of 2-bromo-1-(2,4,5-trichlorophenyl)ethanone, a key intermediate for subsequent nucleophilic substitution reactions. The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile towards bromine.[2][3][4]
Caption: Experimental workflow for the α-bromination of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrobromic acid (48%)
-
Bromine
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of 48% hydrobromic acid to the solution.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
A precipitate of 2-bromo-1-(2,4,5-trichlorophenyl)ethanone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain the purified 2-bromo-1-(2,4,5-trichlorophenyl)ethanone.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of 2-bromo-1-(2,4,5-trichlorophenyl)ethanone with a primary or secondary amine to form the corresponding α-aminoketone. Triethylamine is used as a base to neutralize the HBr generated during the reaction.[5]
Caption: Experimental workflow for the nucleophilic substitution on 2-bromo-1-(2,4,5-trichlorophenyl)ethanone.
Materials:
-
2-bromo-1-(2,4,5-trichlorophenyl)ethanone
-
Primary or secondary amine
-
Triethylamine
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-bromo-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq) in ethanol in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-aminoketone.
Concluding Remarks
The protocols provided herein offer a robust framework for the synthesis of α-substituted derivatives of this compound. These methods are scalable and can be adapted for a variety of nucleophiles beyond amines, such as thiols and alkoxides, to generate a diverse library of compounds for further investigation in drug discovery and materials science. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final products.
References
Applications of 1-(2,4,5-Trichlorophenyl)ethanone in Agrochemical Research: Fungicidal Sulfonamide Derivatives
Application Note & Protocol
Introduction
1-(2,4,5-Trichlorophenyl)ethanone is a chemical intermediate primarily utilized in agrochemical research for the synthesis of novel fungicides. Its derivatives, particularly N-(2,4,5-trichlorophenyl)sulfonamides, have demonstrated significant fungicidal activity against economically important plant pathogens. The 2,4,5-trichlorophenyl moiety is a key pharmacophore that contributes to the biological activity of these compounds. This document outlines the application of this compound in the development of potent fungicides, providing quantitative data on their efficacy and detailed protocols for their synthesis and biological evaluation.
Key Application: Synthesis of Fungicidal Sulfonamides
Research has focused on the synthesis of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides, which have shown excellent activity against Botrytis cinerea, the causal agent of gray mold disease in a wide range of crops.[1] These compounds have been demonstrated to be effective in both in vitro and in vivo settings, with some derivatives showing superior or comparable activity to commercial fungicides.
Quantitative Data Summary
The following table summarizes the in vitro fungicidal activity of selected N-(2,4,5-trichlorophenyl)sulfonamide derivatives against Botrytis cinerea.
| Compound ID | Structure | Target Pathogen | EC50 (µg/mL) | Reference |
| IIb | N-(2,4,5-trichlorophenyl)-2-oxocyclohexylsulfonamide | Botrytis cinerea | - | [1] |
| IId | N-(2,4,5-trichlorophenyl)-2-oxocyclooctylsulfonamide | Botrytis cinerea | 0.64 (mycelial growth) | [1] |
| Botrytis cinerea | 0.34 (conidial germination) | [1] | ||
| III-18 | N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | Botrytis cinerea | 4.17 (mycelial growth) | [1] |
| Procymidone | (Commercial Fungicide) | Botrytis cinerea | 4.46 (mycelial growth) | [1] |
| Pyrimethanil | (Commercial Fungicide) | Botrytis cinerea | - | [1] |
| Cyprodinil | (Commercial Fungicide) | Botrytis cinerea | - | [1] |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or germination of the target pathogen. A lower EC50 value indicates higher fungicidal activity. In in vivo tests on cucumber seedlings, compounds IIb and IId showed better control of B. cinerea than the commercial fungicides procymidone and pyrimethanil.[1] Compound III-18 also demonstrated better in vivo control than cyprodinil.[1]
Experimental Protocols
1. Synthesis of N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides (General Procedure)
This protocol describes a representative synthesis of N-aryl sulfonamides.
Materials:
-
2,4,5-Trichloroaniline
-
Appropriate 2-oxocycloalkanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2,4,5-trichloroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of the respective 2-oxocycloalkanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro Antifungal Assay: Mycelial Growth Inhibition
Materials:
-
Synthesized N-(2,4,5-trichlorophenyl)sulfonamide derivatives
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at 22-25 °C in the dark.
-
Measure the colony diameter in two perpendicular directions after 3-5 days, when the mycelium in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
3. In Vivo Antifungal Assay: Detached Leaf Assay
Materials:
-
Healthy cucumber plants (3-4 leaf stage)
-
Synthesized N-(2,4,5-trichlorophenyl)sulfonamide derivatives
-
Botrytis cinerea spore suspension (1 x 10⁶ spores/mL in sterile water with 0.1% Tween 80)
-
Sterile water with 0.1% Tween 80 (control)
-
Atomizer/sprayer
-
Moist chambers (e.g., petri dishes with moist filter paper)
Procedure:
-
Prepare solutions of the test compounds at various concentrations in sterile water containing 0.1% Tween 80.
-
Detach healthy cucumber leaves of similar size and age.
-
Spray the leaves with the test solutions until runoff. Control leaves are sprayed with the sterile water-Tween 80 solution.
-
Allow the leaves to air dry for 2-4 hours.
-
Place the leaves in moist chambers.
-
Inoculate each leaf with a 10 µL droplet of the B. cinerea spore suspension.
-
Seal the moist chambers and incubate at 22-25 °C with a 12-hour photoperiod.
-
Assess the disease severity after 3-5 days by measuring the lesion diameter.
-
Calculate the control efficacy based on the reduction in lesion size compared to the control.
Visualizations
Caption: Synthetic pathway from this compound to fungicidal sulfonamide derivatives.
Caption: Experimental workflow for the screening of fungicidal activity.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(2,4,5-trichlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2,4,5-trichlorophenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Solution is too dilute.- Incorrect solvent system.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by carefully removing solvent under reduced pressure.- Try a different solvent or a solvent/anti-solvent system. Good starting points for screening are ethanol, methanol, isopropanol, or mixtures with water.- Attempt to "seed" the solution with a small crystal of pure product, if available.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- If significant impurities are suspected, first purify by column chromatography. |
| Product Oils Out During Crystallization | - The boiling point of the solvent is too high, and the product's melting point is below the boiling point.- The solution is supersaturated. | - Use a lower-boiling point solvent for recrystallization.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Add a small amount of a co-solvent to lower the saturation point. |
| Low Recovery of Pure Product | - The product is too soluble in the crystallization solvent, even at low temperatures.- Premature crystallization during hot filtration.- Multiple transfer steps leading to loss of material. | - Choose a solvent in which the product has lower solubility at cold temperatures.- Use a larger volume of a less-solubilizing solvent.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.- Minimize the number of transfers of the product. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis.- Degradation of the product during purification. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Perform a filtration through a small plug of silica gel.- Ensure purification steps are not performed at excessively high temperatures. |
| Final Product Purity is Below Expectations | - Incomplete removal of starting materials or side-reaction products.- Co-crystallization of impurities with the product. | - Perform a second recrystallization, potentially with a different solvent system.- For persistent impurities, purification by column chromatography may be necessary. Silica gel with a hexane/ethyl acetate eluent system is a common choice for compounds of this polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The most common impurities arise from the nature of the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. These can include:
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Isomeric Acetophenones: Acylation at other positions on the aromatic ring can lead to isomers such as 1-(2,3,5-trichlorophenyl)ethanone and 1-(3,4,5-trichlorophenyl)ethanone.
-
Unreacted Starting Materials: Residual 1,2,4-trichlorobenzene may be present.
-
Di-acylated Products: Although less common for acylation, some di-acylated species may form under harsh reaction conditions.
-
Byproducts from the Acylating Agent: For example, if acetyl chloride is used, residual acetic acid or acetic anhydride might be present.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: While specific literature on the recrystallization of this exact compound is limited, a good starting point for solvent screening is crucial. Based on the structure (a chlorinated aromatic ketone), solvents of intermediate polarity are likely to be effective. We recommend screening the following solvents:
Table 1: Example Solvent Screening for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Small Needles |
| Isopropanol | Moderate | Low | Prisms |
| Methanol/Water (9:1) | High | Very Low | Fine Powder |
| Cyclohexane | Low | Very Low | - |
| Toluene | High | High | - |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
From this example, isopropanol or a methanol/water mixture appear to be promising candidates for achieving good recovery and crystal quality.
Q3: Can column chromatography be used to purify crude this compound?
A3: Yes, column chromatography is a highly effective method for purifying this compound, especially for removing isomeric impurities that may be difficult to separate by recrystallization alone. A typical setup would involve:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase: A non-polar/polar solvent gradient, such as a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 mixture of hexane:ethyl acetate, with the polarity gradually increasing.
Q4: My purified product has a melting point range that is too broad. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, causing it to melt over a range of temperatures. To address this, further purification is recommended, such as a second recrystallization or column chromatography.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
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Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the solvent's boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,5-trichlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: What are the major side products I should expect in this synthesis?
A2: The primary side product is the isomeric 1-(2,3,6-trichlorophenyl)ethanone. Due to the directing effects of the chlorine substituents on the 1,2,4-trichlorobenzene ring, electrophilic attack can occur at different positions, leading to this isomer. Minor side products can also include diacylated 1,2,4-trichlorobenzene derivatives, although these are generally formed in much smaller quantities.
Q3: Why is the formation of the 2,3,6-isomer a concern?
A3: The 2,3,6-isomer is a significant impurity because its physical properties, such as boiling point and solubility, are very similar to the desired 2,4,5-isomer. This makes their separation by standard laboratory techniques like distillation or recrystallization extremely challenging.[1] For certain applications, the presence of the 2,3,6-isomer can be detrimental. For instance, in the synthesis of some insecticides, the 2,3,6-trichloro-isomer can lead to a final product with higher mammalian toxicity and lower insecticidal efficacy.[1]
Q4: Can I completely avoid the formation of the 2,3,6-isomer?
A4: Completely avoiding the formation of the 2,3,6-isomer is difficult under typical Friedel-Crafts conditions. However, its formation can be minimized by carefully controlling the reaction parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Inactive catalyst (due to moisture).- Insufficient reaction time or temperature.- Loss of product during work-up. | - Use freshly opened or properly stored anhydrous aluminum chloride.- Ensure the reaction is run for the recommended duration and at the specified temperature (see experimental protocol).- Optimize the extraction and purification steps to minimize losses. |
| High Percentage of the 2,3,6-Isomer | - Reaction temperature is too high or too low.- Choice of solvent or catalyst. | - Maintain the reaction temperature as specified in the protocol. While specific studies on this reaction are limited, in related reactions, lower temperatures can sometimes favor the formation of the thermodynamically more stable isomer.- While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or milder catalysts in different solvent systems might alter the isomeric ratio. However, this would require significant optimization. |
| Presence of Diacylated Byproducts | - Incorrect stoichiometry (excess acetyl chloride or catalyst).- The ketone product of Friedel-Crafts acylation is generally deactivating, which suppresses a second acylation. However, under harsh conditions or with incorrect stoichiometry, it can occur.[2] | - Use the correct molar ratios of reactants and catalyst as outlined in the experimental protocol.- Ensure the reaction is not run for an excessively long time at high temperatures. |
| Difficulty in Separating the 2,4,5- and 2,3,6-Isomers | - The isomers have very similar physical properties. | - Standard distillation and recrystallization are often ineffective for complete separation.[1]- For very high purity requirements, advanced techniques like preparative chromatography (e.g., HPLC) or specialized fractional crystallization techniques might be necessary, though these can be costly and time-consuming. |
Quantitative Data on Side Product Formation
The following table summarizes available data on the formation of the isomeric side product.
| Side Product | Reported Percentage | Reaction Conditions | Source |
| 1-(2,3,6-trichlorophenyl)ethanone | 8.3% (in a starting material mixture for a subsequent reaction) | Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride and AlCl₃ at 90°C. | U.S. Patent 3,390,187A |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established literature procedures for the acylation of chlorinated benzenes.[3]
Materials:
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1,2,4-Trichlorobenzene
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Acetyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
-
Ice
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Water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap (for HCl gas), and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add 1,2,4-trichlorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq).
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.5 eq) dropwise from the dropping funnel to the stirred mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, heat the reaction mixture to 120-125°C using an oil bath and maintain this temperature for 3 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto a mixture of crushed ice and water with stirring. This step should be performed in a large beaker in a fume hood as it is highly exothermic and releases HCl gas.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
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The crude product can be purified by vacuum distillation. The product will be a colorless liquid that solidifies upon standing at room temperature.[3]
-
Further purification to remove isomeric impurities, if necessary, may require fractional crystallization from a suitable solvent (e.g., hexane or ethanol), although complete separation is challenging.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4,5-trichlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,2,4-trichlorobenzene to produce this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and will be deactivated by moisture. | - Use fresh, anhydrous aluminum chloride. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use. |
| 2. Deactivated Substrate: 1,2,4-trichlorobenzene is an electron-deficient (deactivated) aromatic ring, making it less reactive in Friedel-Crafts acylation. | - Use a higher reaction temperature (reflux). - Increase the reaction time. - Use a higher molar ratio of aluminum chloride to the substrate (e.g., 1.1 to 2.0 equivalents). | |
| 3. Insufficient Acylating Agent: The acylium ion may be lost due to side reactions or volatility. | - Use a slight excess of acetyl chloride (e.g., 1.1 to 1.5 equivalents). | |
| Formation of Multiple Products (Isomers) | 1. Isomerization: Friedel-Crafts reactions on substituted benzenes can sometimes lead to the formation of multiple isomers. The chlorine atoms in 1,2,4-trichlorobenzene direct the incoming acyl group to specific positions. | - While the 2,4,5-trichloro substitution pattern is the expected major product, other isomers like the 3,4,6- and 2,3,5-trichlorophenyl ethanones can form. - Use a solvent that can influence regioselectivity, such as carbon disulfide or nitrobenzene, although these present their own hazards. - Optimize the reaction temperature; lower temperatures may favor one isomer over others. - Careful purification by fractional distillation or chromatography is necessary to isolate the desired isomer. |
| Dark Reaction Mixture/Charring | 1. Overheating: Excessive temperatures can lead to decomposition of starting materials and products. | - Maintain careful temperature control, especially during the initial exothermic reaction between the catalyst and acetyl chloride. - Add the acetyl chloride dropwise to the mixture of 1,2,4-trichlorobenzene and aluminum chloride at a low temperature before heating to reflux. |
| 2. Impurities: Impurities in the starting materials can lead to side reactions and charring. | - Use high-purity starting materials. | |
| Difficult Product Isolation/Purification | 1. Complex with Catalyst: The ketone product forms a complex with aluminum chloride, which needs to be hydrolyzed. | - After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and dissolve it in the aqueous layer. |
| 2. Emulsion Formation during Workup: The presence of aluminum salts can lead to the formation of emulsions during the extraction process. | - Add more water or brine to help break the emulsion. - Filter the mixture through a pad of celite before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: Why is the yield of this reaction often low?
A2: The low yield can be attributed to the deactivating effect of the three chlorine atoms on the benzene ring. These electron-withdrawing groups make the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion. To overcome this, more forcing reaction conditions, such as higher temperatures and a higher concentration of the catalyst, are often required.
Q3: What are the key experimental parameters to control for optimizing the yield?
A3: To optimize the yield, carefully control the following parameters:
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Purity of Reagents: Use anhydrous aluminum chloride and high-purity 1,2,4-trichlorobenzene and acetyl chloride.
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Stoichiometry of Catalyst: A molar ratio of at least 1:1 of AlCl₃ to 1,2,4-trichlorobenzene is necessary, as the catalyst complexes with the product. Using a slight excess of the catalyst (e.g., 1.1 to 2.0 equivalents) can improve the reaction rate.
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Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.
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Reaction Time: Due to the deactivated substrate, a longer reaction time is generally needed. The progress of the reaction should be monitored by a suitable technique like TLC or GC.
Q4: What are the potential side products in this synthesis?
A4: The primary side products are often isomers of the desired product. The directing effects of the chlorine atoms can lead to the formation of other trichlorophenyl ethanone isomers. Additionally, if the reaction conditions are too harsh, polysubstitution (the addition of a second acetyl group) can occur, although this is less common in Friedel-Crafts acylation compared to alkylation.
Q5: How can I purify the final product?
A5: After the reaction is quenched with acidic water and extracted with an organic solvent, the crude product is typically a mixture of the desired product and unreacted starting material, along with any isomeric byproducts. Purification can be achieved by:
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Distillation: Fractional distillation under reduced pressure is often effective in separating the product from lower-boiling starting materials and higher-boiling isomers.
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Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
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Chromatography: For high-purity requirements, column chromatography on silica gel can be used to separate the isomers.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2,4-Trichlorobenzene
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
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1,2,4-Trichlorobenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (or another suitable inert solvent)
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Hydrochloric acid (concentrated)
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Ice
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,2,4-trichlorobenzene and the solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
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Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel to the cooled and stirred mixture. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress by TLC or GC.
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Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or recrystallization.
Quantitative Data Summary (Based on General Friedel-Crafts Procedures):
| Parameter | Value |
| Molar Ratio (1,2,4-Trichlorobenzene : Acetyl Chloride : AlCl₃) | 1 : 1.1-1.5 : 1.1-2.0 |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 24 hours (monitor for completion) |
| Typical Yield | 40-70% (highly dependent on conditions) |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: Removal of Unreacted 1,2,4-Trichlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 1,2,4-trichlorobenzene (1,2,4-TCB) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing 1,2,4-trichlorobenzene?
A1: Common impurities often include other isomers of trichlorobenzene (such as 1,2,3-TCB and 1,3,5-TCB), dichlorobenzenes (o-, m-, p-isomers), and tetrachlorobenzenes, which can arise as byproducts during the synthesis.[1][2][3]
Q2: What are the primary methods for removing unreacted 1,2,4-trichlorobenzene?
A2: The most common and effective methods for removing unreacted 1,2,4-TCB include fractional distillation, melt crystallization, solvent extraction, and adsorption. The choice of method depends on the scale of the experiment, the nature of the desired product and impurities, and the required final purity.
Q3: What are the key physical properties of 1,2,4-trichlorobenzene relevant to its separation?
A3: Key physical properties that are exploited for separation include its boiling point (213-214°C), melting point (17°C), and its solubility characteristics.[4][5][6] It is soluble in many organic solvents like acetone, benzene, hexane, and toluene but has very low solubility in water.[6]
Q4: Are there any safety concerns when working with 1,2,4-trichlorobenzene?
A4: Yes, 1,2,4-trichlorobenzene is considered toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[7] It can be harmful if inhaled, ingested, or absorbed through the skin. Animal studies have indicated potential effects on the liver and kidneys.[3][4]
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a powerful technique for separating 1,2,4-trichlorobenzene from impurities with different boiling points.
Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of 1,2,4-trichlorobenzene using fractional distillation.
Troubleshooting Common Fractional Distillation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Insufficient number of theoretical plates in the column.- Distillation rate is too fast.- Inadequate reflux ratio.- Poor column insulation. | - Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings, or metal sponge).- Reduce the heating rate to ensure a slow and steady distillation.- Adjust the reflux ratio to favor more condensation and re-vaporization cycles.- Insulate the column with glass wool or aluminum foil to minimize heat loss.[8][9] |
| Bumping/Irregular Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the mixture gradually. |
| Flooding of the Column | - Excessive heating rate, causing a large volume of vapor to overwhelm the column. | - Immediately reduce the heating rate to allow the excess liquid to drain back into the distilling flask.[9] |
| No Distillate Collection | - Thermometer bulb placed incorrectly.- Insufficient heating.- Leaks in the apparatus. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[8][10]- Increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use Keck clips to secure joints.[8] |
Melt Crystallization
Melt crystallization is an effective method for purifying 1,2,4-trichlorobenzene, especially for removing isomers with different melting points.
Logical Flow of Melt Crystallization
Caption: Logical steps involved in the melt crystallization process for purifying 1,2,4-TCB.
Troubleshooting Common Melt Crystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Cooling is too rapid.- Insufficient supersaturation.- Presence of impurities that inhibit crystallization. | - Employ a slower, more controlled cooling rate.- Concentrate the solution by removing some of the solvent (if applicable) before cooling.- Try seeding the solution with a small crystal of pure 1,2,4-TCB. |
| Oiling Out | - The melting point of the mixture is below the crystallization temperature.- High concentration of impurities. | - Lower the crystallization temperature.- Attempt to remove some impurities by another method (e.g., washing) before crystallization. |
| Low Purity of Crystals | - Inefficient separation of mother liquor.- Inclusions of impurities within the crystal lattice. | - Ensure complete draining of the mother liquor.- Implement a "sweating" step by slowly increasing the temperature to melt and remove surface impurities.- Recrystallize the product. |
Solvent Extraction
Solvent extraction is useful for separating 1,2,4-trichlorobenzene from water-soluble or polar impurities.
Experimental Workflow for Solvent Extraction
Caption: A typical workflow for isolating 1,2,4-trichlorobenzene using solvent extraction.
Troubleshooting Common Solvent Extraction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or fine solids.- High concentration of dissolved substances. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.[11]- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11][12]- Filter the mixture through a pad of Celite.[13] |
| Poor Phase Separation | - Similar densities of the two phases. | - Add a solvent with a significantly different density to one of the phases.- Centrifuge the mixture to aid separation. |
| Low Recovery of 1,2,4-TCB | - Insufficient partitioning into the organic phase.- Too few extraction cycles. | - Choose a more suitable organic solvent with a higher distribution coefficient for 1,2,4-TCB.- Perform multiple extractions with smaller volumes of the organic solvent. |
Adsorption
Adsorption onto a solid phase like activated carbon can effectively remove residual 1,2,4-trichlorobenzene, particularly from aqueous solutions or gaseous streams.
Troubleshooting Common Adsorption Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Adsorption Capacity | - Inappropriate adsorbent material.- Adsorbent is already saturated.- Competitive adsorption from other compounds. | - Select an adsorbent with a high affinity for chlorinated aromatic compounds (e.g., activated carbon, graphene).- Regenerate or replace the adsorbent material.- Pre-treat the mixture to remove interfering compounds. |
| Slow Adsorption Rate | - Poor mass transfer.- Low concentration of 1,2,4-TCB. | - Increase agitation or flow rate to improve contact between the mixture and the adsorbent.- Increase the contact time. |
| Difficulty in Desorption/Regeneration | - Strong binding of 1,2,4-TCB to the adsorbent. | - Use a more effective desorption solvent or thermal regeneration method. Note that complete recovery of adsorption capacity after regeneration can be challenging.[8][12][13][14] |
Experimental Protocols
Protocol for Fractional Distillation of 1,2,4-Trichlorobenzene
Objective: To separate 1,2,4-trichlorobenzene from lower-boiling dichlorobenzene and higher-boiling tetrachlorobenzene impurities.
Materials:
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Reaction mixture containing 1,2,4-TCB and impurities
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with thermometer
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Condenser
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Receiving flasks
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Heating mantle
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Boiling chips or magnetic stir bar
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Clamps and stands
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Glass wool and aluminum foil for insulation
Procedure:
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Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
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Add the reaction mixture and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
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Wrap the fractionating column with glass wool and then aluminum foil to ensure adiabatic conditions.[8][9]
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Begin heating the flask gently.
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Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the lowest-boiling component (dichlorobenzenes, approx. 173-180°C).
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Collect the first fraction (dichlorobenzenes) in a receiving flask until the temperature begins to rise again.
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Change the receiving flask and collect the second fraction, which will be the 1,2,4-trichlorobenzene, as the temperature stabilizes around its boiling point (213-214°C).
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Once the temperature starts to rise significantly above the boiling point of 1,2,4-TCB, or begins to drop, stop the distillation. The remaining liquid in the flask will contain the higher-boiling tetrachlorobenzenes.
-
Allow the apparatus to cool completely before disassembling.
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Analyze the purity of the collected 1,2,4-TCB fraction using a suitable analytical technique such as Gas Chromatography (GC).
Protocol for Melt Crystallization of 1,2,4-Trichlorobenzene
Objective: To purify 1,2,4-trichlorobenzene from its isomers (e.g., 1,2,3-trichlorobenzene).
Materials:
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Mixture of trichlorobenzene isomers
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Crystallization vessel with temperature control
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Stirrer
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Filtration apparatus
Procedure:
-
Melt the trichlorobenzene mixture in the crystallization vessel.
-
Slowly cool the molten mixture while stirring. The cooling rate should be carefully controlled (e.g., 0.025-0.035 °C/min) to promote the formation of pure crystals.
-
As the temperature decreases, 1,2,4-trichlorobenzene (m.p. 17°C) will start to crystallize while the other isomers remain in the liquid phase.
-
Once a significant amount of crystals has formed, stop the cooling and separate the solid crystals from the liquid mother liquor by filtration.
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For further purification, perform a "sweating" step. Slowly raise the temperature of the crystal mass to just below the melting point of 1,2,4-TCB. This will cause any trapped impurities and the surface of the crystals to melt and drain away.
-
Melt the purified crystals to obtain pure liquid 1,2,4-trichlorobenzene.
-
The purity can be verified by GC analysis.
Quantitative Data Summary
Physical Properties for Separation
| Property | 1,2-Dichlorobenzene | 1,4-Dichlorobenzene | 1,2,4-Trichlorobenzene | 1,2,3-Trichlorobenzene | 1,2,4,5-Tetrachlorobenzene |
| Boiling Point (°C) | 180.5 | 174 | 213-214 | 218-219 | 243-246 |
| Melting Point (°C) | -17 | 53 | 17 | 52-54 | 139-140 |
Adsorption Capacity on Granular Activated Carbon (GAC)
| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) | Reference |
| 1,2,4-Trichlorobenzene | Granular Activated Carbon | 350 | [8][12][14] |
Note: The efficiency of each removal method will depend on the specific experimental conditions. The provided protocols and troubleshooting guides are intended as a starting point for researchers to optimize their purification processes.
References
- 1. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]
- 2. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,2,4-Trichlorobenzene [microkat.gr]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
- 14. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Stability of 1-(2,4,5-trichlorophenyl)ethanone under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(2,4,5-trichlorophenyl)ethanone under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific data on the stability of this compound under acidic and basic conditions?
A1: Currently, there is a lack of publicly available, specific stability data for this compound under forced acidic and basic conditions. Stability studies are often compound-specific and conducted as part of internal drug development programs. Therefore, researchers will likely need to perform their own forced degradation studies to determine its stability profile.
Q2: What are the general principles for conducting forced degradation studies?
A2: Forced degradation, or stress testing, is used to identify the likely degradation products of a drug substance, which can help establish degradation pathways and demonstrate the specificity of analytical methods.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1] For new drug substances, the International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing, including stress testing.[2][3][4][5][6]
Q3: What are the typical starting conditions for acidic and basic stress testing?
A3: For acid and base hydrolysis, it is common to start with 0.1 M to 1.0 M hydrochloric acid or sodium hydroxide.[1][7] The experiment can be initiated at room temperature. If no degradation is observed, the temperature can be elevated, for example, to 50-70°C.[1] A common starting protocol involves refluxing the drug substance in 0.1 N acid or base for about eight hours.[8][9]
Q4: How much degradation should I aim for in a forced degradation study?
A4: The goal is to achieve a target degradation of 5-20%.[8] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for detection and analysis.[7]
Q5: What should I do if my compound is poorly soluble in aqueous acidic or basic solutions?
A5: If the compound has poor aqueous solubility, a co-solvent can be used to dissolve it before adding the acidic or basic solution.[1] The choice of co-solvent should be based on the drug substance's properties and should be inert under the stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the acid or base, elevate the temperature, or extend the duration of the study. |
| Complete and rapid degradation of the compound. | The stress conditions are too harsh. | Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time. |
| Poor mass balance in the analytical results. | Degradation products are not being detected by the analytical method (e.g., lack a chromophore), are volatile, or are adsorbing to surfaces. | Ensure the analytical method is capable of detecting all potential degradation products. Check for co-elution of degradants with the parent peak. Use a mass spectrometer for detection if UV is insufficient. |
| Inconsistent or irreproducible results. | Variability in experimental conditions (temperature, concentration, time). Analytical instrument issues. | Tightly control all experimental parameters. Perform system suitability tests on the analytical instrument before running samples. |
| Formation of secondary degradation products. | The primary degradation products are themselves unstable under the stress conditions. | Analyze samples at multiple, shorter time points to distinguish between primary and secondary degradation products. |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound under acidic and basic conditions, based on ICH guidelines and common industry practices.
Acidic Hydrolysis Study
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic co-solvent (if necessary) and dilute with the acidic solution to a final concentration of approximately 1 mg/mL.
-
Stress Conditions: Use 0.1 M HCl. If no degradation is seen, the concentration can be increased to 1 M HCl.
-
Temperature: Start the study at room temperature. If the degradation is slow, the temperature can be increased to 50-70°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Basic Hydrolysis Study
-
Preparation of Stock Solution: Prepare the stock solution as described for the acidic hydrolysis study, but use the basic solution for dilution.
-
Stress Conditions: Use 0.1 M NaOH. If degradation is too rapid, a lower concentration can be used. If it is too slow, the concentration can be increased to 1 M NaOH.
-
Temperature: Begin at room temperature and increase to 50-70°C if necessary.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Sample Neutralization: Immediately neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Dilute the neutralized samples and analyze by a stability-indicating HPLC method.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table is a template for presenting the results of your own stability studies.
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (Initial) | 0 | 100.0 | < 0.1 | Not Detected | Not Detected |
| 0.1 M HCl (RT) | 24 | ||||
| 1 M HCl (50°C) | 8 | ||||
| 0.1 M NaOH (RT) | 4 | ||||
| 0.01 M NaOH (RT) | 24 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for achieving target degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. Stability studies ICH Q1A-Q1E Guidelines ppt | PPTX [slideshare.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. asianjpr.com [asianjpr.com]
Troubleshooting low yield in the synthesis of 1-(2,4,5-trichlorophenyl)ethanone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,5-trichlorophenyl)ethanone and its derivatives. The content is designed to address common issues encountered during synthesis, with a focus on improving reaction yield.
Troubleshooting Guides (Q&A)
This section addresses specific problems that can lead to low yields and other undesired outcomes during the synthesis of this compound derivatives, which is typically achieved via a Friedel-Crafts acylation reaction.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer:
Low yields in the Friedel-Crafts acylation of 1,2,4-trichlorobenzene are common due to the electron-withdrawing nature of the chloro substituents, which deactivates the aromatic ring towards electrophilic substitution. Several factors could be contributing to this issue:
-
Insufficient Catalyst Activity: The Lewis acid catalyst may not be potent enough to activate the acylating agent effectively for the deactivated substrate.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with the deactivated ring.
-
Inappropriate Solvent Choice: The solvent can significantly influence the solubility of reactants and the activity of the catalyst.
-
Presence of Moisture: Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation.
-
Incomplete Reaction: The reaction time may be insufficient for the reaction to proceed to completion with a deactivated substrate.
-
Product Inhibition: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it and hindering further reaction.[1]
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions?
Answer:
The formation of multiple products can arise from several side reactions inherent to Friedel-Crafts acylation, especially with a substituted benzene ring:
-
Isomer Formation: Acylation of 1,2,4-trichlorobenzene can potentially yield different regioisomers, although the primary product is expected to be this compound due to the directing effects of the chloro groups.
-
Polyacylation: Although less common with acylation than alkylation because the acyl group is deactivating, forcing conditions (high temperature, excess catalyst) could potentially lead to the introduction of a second acyl group.[2][3]
-
Reaction with Solvent: If the solvent is susceptible to acylation (e.g., chlorobenzene), it can compete with the substrate, leading to undesired byproducts.
-
Decomposition of Reactants or Products: At elevated temperatures, the starting materials or the product may undergo decomposition.
Question 3: How can I improve the efficiency of my Lewis acid catalyst?
Answer:
To enhance the efficiency of your Lewis acid catalyst, consider the following strategies:
-
Use a Stronger Lewis Acid: For deactivated substrates like 1,2,4-trichlorobenzene, stronger Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are generally required in stoichiometric amounts.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Catalyst Loading: For deactivated rings, a stoichiometric amount of the Lewis acid is often necessary because the product ketone complexes with the catalyst.[1]
-
Co-catalysts: In some cases, the use of a co-catalyst can enhance the activity of the primary Lewis acid.
Question 4: What is the optimal temperature and reaction time for this synthesis?
Answer:
The optimal temperature and reaction time are highly dependent on the specific substrate, acylating agent, and catalyst used. For a deactivated substrate like 1,2,4-trichlorobenzene, a higher reaction temperature is generally required to achieve a reasonable reaction rate. A good starting point is to conduct the reaction at elevated temperatures, for instance, by heating under reflux.
It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures should be avoided to minimize the formation of degradation byproducts.
Frequently Asked Questions (FAQs)
FAQ 1: Which Lewis acid is best for the acylation of 1,2,4-trichlorobenzene?
While several Lewis acids can be used for Friedel-Crafts acylation, aluminum chloride (AlCl₃) is the most common and generally most effective for deactivated aromatic rings. Iron(III) chloride (FeCl₃) can also be a suitable, often more economical, alternative. For highly deactivated substrates, more specialized and potent Lewis acids might be explored, but these are often more expensive and require more stringent handling.
FAQ 2: What are the most suitable solvents for this reaction?
The choice of solvent is critical. A good solvent should be inert to the reaction conditions and capable of dissolving the reactants. For Friedel-Crafts acylation of deactivated substrates, common solvents include:
-
Carbon Disulfide (CS₂): A traditional solvent for this reaction, but it is highly flammable and toxic.
-
Nitrobenzene: Can be effective due to its high polarity, which can help to dissolve the reactants and catalyst complex. However, it is also toxic.
-
Dichloromethane (CH₂Cl₂): A common solvent, but its lower boiling point may not be ideal if higher temperatures are required.
-
1,2-Dichloroethane: Offers a higher boiling point than dichloromethane, which can be advantageous.
It is also possible to run the reaction neat (without a solvent), using an excess of the 1,2,4-trichlorobenzene as the reaction medium.
FAQ 3: How can I purify the this compound product?
Purification can typically be achieved through the following methods:
-
Work-up: After the reaction is complete, the mixture is typically quenched with ice-water and extracted with an organic solvent. The organic layer is then washed with a dilute acid solution, followed by a base solution (like sodium bicarbonate) to remove any remaining acidic or basic impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification technique.
-
Column Chromatography: For separating isomers or removing closely related impurities, column chromatography on silica gel is a powerful tool.[4]
FAQ 4: What are the key safety precautions for this synthesis?
-
Corrosive Reagents: Lewis acids like AlCl₃ and acylating agents like acetyl chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous Conditions: The reaction must be protected from moisture to prevent deactivation of the catalyst and potential side reactions.
-
Exothermic Reaction: The addition of the Lewis acid to the reaction mixture can be highly exothermic. It should be done slowly and with cooling to control the reaction temperature.
-
Gas Evolution: The reaction typically evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be set up with a gas trap to neutralize the evolved HCl.
Data Presentation
The yield of the Friedel-Crafts acylation of 1,2,4-trichlorobenzene is highly sensitive to the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction yield based on general principles for deactivated substrates.
| Parameter | Condition 1 | Expected Yield Trend | Condition 2 | Expected Yield Trend | Rationale |
| Lewis Acid Catalyst | AlCl₃ | Higher | FeCl₃ | Lower | AlCl₃ is generally a stronger Lewis acid than FeCl₃, leading to more effective activation of the acylating agent for a deactivated ring. |
| Temperature | Room Temperature | Low | Reflux | High | Higher temperatures are required to overcome the activation energy for the acylation of a deactivated aromatic ring. |
| Solvent | Dichloromethane | Moderate | Nitrobenzene | Potentially Higher | A more polar solvent like nitrobenzene can improve the solubility of the catalyst-acylating agent complex, potentially increasing the reaction rate. However, solvent acylation is a risk. |
| Catalyst Stoichiometry | Catalytic (e.g., 0.1 eq) | Very Low | Stoichiometric (≥1.0 eq) | Higher | The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst to drive the reaction to completion.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
1,2,4-trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution). Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).
-
Reactant and Catalyst Addition: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.5 equivalents). Add anhydrous dichloromethane via a syringe. Cool the flask in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane.
-
Substrate Addition: To the dropping funnel, add a solution of 1,2,4-trichlorobenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).
Visualizations
General Reaction Pathway
Caption: General reaction pathway for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Identification of Impurities in 1-(2,4,5-Trichlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of 1-(2,4,5-trichlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These impurities arise from the manufacturing process. The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride.[1][2] Potential impurities from this process include:
-
Isomeric Trichlorophenylacetophenones: Due to the directing effects of the chlorine substituents on the aromatic ring, acylation can occur at different positions, leading to isomeric impurities.[3][4] The most probable isomeric impurity is This compound , with other isomers such as 1-(3,4,5-trichlorophenyl)ethanone and 1-(2,3,4-trichlorophenyl)ethanone also being possible, though likely in smaller amounts.
-
Unreacted Starting Materials: Residual 1,2,4-trichlorobenzene and acetyl chloride may be present.
-
Byproducts from Starting Material Synthesis: Impurities in the 1,2,4-trichlorobenzene starting material, such as other dichlorobenzene or tetrachlorobenzene isomers, can lead to the formation of corresponding acetophenone impurities.[5]
-
Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of diacylation of the benzene ring, leading to more complex impurities.[3][6]
-
-
Degradation Products: These impurities form due to the decomposition of this compound over time or upon exposure to stress conditions like heat, light, humidity, and reactive chemicals. Potential degradation pathways for chlorinated acetophenones include:
-
Hydrolysis: Cleavage of the acetyl group to form 2,4,5-trichlorophenol .
-
Oxidation (Baeyer-Villiger): Oxidation of the ketone to form 2,4,5-trichlorophenyl acetate .
-
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9][10][11] A systematic approach involves exposing a solution of this compound to various stress conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, reflux for 4-8 hours | 2,4,5-Trichlorophenol |
| Base Hydrolysis | 0.1 M NaOH, reflux for 2-4 hours | 2,4,5-Trichlorophenol |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | 2,4,5-Trichlorophenyl acetate and other oxidative degradation products |
| Thermal Degradation | Solid sample heated at 105°C for 48 hours | Various thermal decomposition products |
| Photolytic Degradation | Solution exposed to UV light (254 nm) for 24 hours | Photodegradation products |
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and some process-related impurities.[13] It provides valuable information on the molecular weight and fragmentation patterns of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after isolation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of impurities without the need for isolation.
Troubleshooting Guides
HPLC Analysis
Issue: Poor resolution between the main peak and an impurity peak.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.
-
-
Incorrect Column Chemistry:
-
Solution: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.
-
-
Suboptimal pH of the Mobile Phase:
-
Solution: For ionizable impurities, adjusting the pH of the mobile phase can significantly alter their retention and improve resolution. Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable species.
-
-
Issue: Peak tailing for the main peak or impurity peaks.
-
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols:
-
Solution: Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the active silanol groups on the silica-based column. Alternatively, use a high-purity, end-capped column.[14]
-
-
Column Overload:
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.[14]
-
-
Column Contamination or Degradation:
-
Solution: If the problem persists, the column may be contaminated or degraded. First, try flushing the column with a strong solvent. If that fails, replace the guard column (if present) or the analytical column.[15]
-
-
GC-MS Analysis
Issue: Co-elution of isomeric impurities.
-
Possible Causes & Solutions:
-
Inadequate Column Selectivity:
-
Solution: Use a GC column with a different stationary phase. A more polar column, such as one with a cyanopropylphenyl polysiloxane phase, may provide better separation of positional isomers of chlorinated aromatic compounds compared to a standard non-polar (5% phenyl)-methylpolysiloxane column.
-
-
Suboptimal Temperature Program:
-
Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal hold at an appropriate temperature can enhance the resolution of closely eluting isomers.
-
-
Issue: Poor sensitivity for certain impurities.
-
Possible Causes & Solutions:
-
Inappropriate Ionization Mode:
-
Solution: While Electron Ionization (EI) is standard, consider Chemical Ionization (CI) for certain compounds that may not ionize efficiently under EI conditions, which can sometimes provide a more abundant molecular ion.
-
-
Analyte Degradation in the Injector:
-
Solution: Lower the injector temperature to prevent thermal degradation of labile impurities. Ensure the injector liner is clean and deactivated.
-
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for specific samples.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Potential Source |
| This compound | (Structure of the main compound) | Active Pharmaceutical Ingredient |
| 1,2,4-Trichlorobenzene | (Structure of 1,2,4-trichlorobenzene) | Unreacted starting material |
| 1-(3,4,5-Trichlorophenyl)ethanone | (Structure of the 3,4,5-isomer) | Isomeric byproduct of Friedel-Crafts acylation |
| 1-(2,3,4-Trichlorophenyl)ethanone | (Structure of the 2,3,4-isomer) | Isomeric byproduct of Friedel-Crafts acylation |
| Di-acylated Trichlorobenzene | (A representative structure) | Polyacylation side reaction |
Table 2: Potential Degradation Products
| Impurity Name | Structure | Formation Pathway |
| 2,4,5-Trichlorophenol | (Structure of 2,4,5-trichlorophenol) | Hydrolysis |
| 2,4,5-Trichlorophenyl acetate | (Structure of 2,4,5-trichlorophenyl acetate) | Baeyer-Villiger Oxidation |
Visualizations
Caption: Experimental workflow for the identification of impurities.
Caption: Logical troubleshooting workflow for chromatographic issues.
Caption: Potential pathways for impurity formation.
References
- 1. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 2. Synthetic method for 1,2,4-trifluorobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 13. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Improving the regioselectivity of reactions with 1-(2,4,5-trichlorophenyl)ethanone
Welcome to the technical support center for reactions involving 1-(2,4,5-trichlorophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity of EAS reactions on this substrate is determined by the combined directing effects of four substituents on the benzene ring: one acetyl group and three chlorine atoms.
-
Acetyl Group (-COCH₃): This is a moderately deactivating group and a strong meta-director due to its electron-withdrawing nature (both by induction and resonance).[1][2]
-
Chlorine Atoms (-Cl): Halogens are deactivating groups but are ortho, para-directors.[1][3] They withdraw electron density through induction but can donate it through resonance.
The challenge arises from the conflicting nature of these directing effects. The acetyl group directs incoming electrophiles to the C3 and C5 positions, while the chlorine atoms direct to positions ortho and para relative to themselves. The overall outcome depends on the specific reaction conditions and the nature of the electrophile.
Q2: Where is the most likely position for an electrophile to attack the ring?
A2: The aromatic ring of this compound is significantly deactivated due to the presence of four electron-withdrawing groups, making reactions generally sluggish.[4] However, we can predict the most probable site of substitution by analyzing the directing effects. The acetyl group strongly deactivates the positions ortho and para to it (C2 and C6). The chlorine atoms direct ortho/para. The only available position is C6. The acetyl group directs meta to itself, which would be the C3 and C5 positions. The C5 position is already substituted with a chlorine. The C3 position is a potential site. The chlorine at C2 directs to C3 (para) and C1/C3 (ortho). The chlorine at C4 directs to C3 and C5 (ortho). The chlorine at C5 directs to C6 and C4 (ortho) and C2 (para).
Considering these overlapping effects, the C6 and C3 positions are the most likely candidates for substitution. The C6 position is ortho to one chlorine and para to another, but also ortho to the deactivating acetyl group. The C3 position is meta to the acetyl group and ortho/para to activating chlorine atoms. Steric hindrance also plays a role and may influence the final product ratio.
Visualizing Directing Effects
The following diagram illustrates the conflicting directing effects on the this compound ring.
Caption: Directing effects on this compound.
Troubleshooting Guide
Q3: My reaction is producing a mixture of C3 and C6 substituted isomers. How can I improve the selectivity?
A3: Obtaining a single isomer is challenging with this substrate. However, you can manipulate the reaction conditions to favor one product over the other. The formation of different isomers is often influenced by kinetic versus thermodynamic control.
| Strategy | Action | Rationale |
| Lower Reaction Temperature | Run the reaction at the lowest possible temperature that still allows for conversion (e.g., 0 °C or below). | Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically favored one. This can sometimes increase the ratio of a desired isomer. |
| Change the Catalyst | For reactions like nitration or Friedel-Crafts, experiment with different Lewis or Brønsted acids. Shape-selective catalysts like zeolites can be particularly effective. | Zeolite catalysts, with defined pore sizes, can favor the formation of less sterically hindered isomers, such as the para product, by restricting the formation of bulkier transition states.[5] |
| Vary the Solvent | Test a range of solvents with different polarities (e.g., non-polar like hexane, polar aprotic like acetonitrile, or polar protic like acetic acid). | The solvent can influence the stability of the reaction intermediates (sigma complexes). A change in solvent polarity may stabilize one transition state over another, thereby altering the product ratio. |
| Modify the Reagent | Use a bulkier electrophile. For example, use tert-butylation instead of methylation in a Friedel-Crafts reaction. | Steric hindrance can be used to direct substitution away from crowded positions. A larger electrophile will preferentially attack the less sterically hindered site. |
The following workflow provides a systematic approach to troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols & Data
Due to the highly deactivated nature of the ring, specific, high-yield protocols for electrophilic substitution on this compound are not widely reported in the literature. The following sections provide a generalized protocol for nitration as a starting point for optimization and a protocol for a nucleophilic substitution reaction that has been reported on a similar molecule.
Representative Protocol: Nitration of this compound (General Guideline)
This protocol is a general starting point and requires optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq, 65-70%) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5-10 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: The precipitated solid product can be collected by filtration, washed with cold water until neutral, and dried. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the isomers.
Protocol: Nucleophilic Aromatic Substitution (Halogen Exchange)
While EAS is challenging, nucleophilic aromatic substitution (SNAᵣ) might be a viable alternative for introducing certain groups. The following protocol is for a related compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, and demonstrates the exchange of a chlorine atom for a fluorine atom.[6] Conditions would likely require significant optimization for this compound.
-
Setup: To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and a phase transfer catalyst such as tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).[6]
-
Reaction: Heat the resulting reaction mixture with stirring at 160 °C for 5 hours.[6]
-
Workup: After cooling, distill the reaction mixture under reduced pressure.[6]
-
Purification: Further purify the product-containing fractions using silica gel chromatography.[6]
Data Summary Table
Since specific quantitative data for this compound is scarce, the table below summarizes the expected outcomes and key factors for improving regioselectivity in common EAS reactions based on general principles.
| Reaction | Typical Reagents | Expected Major Product(s) | Key Factors for Improving Selectivity |
| Nitration | HNO₃ / H₂SO₄ | Mixture of 3-nitro and 6-nitro isomers | Low temperature; use of shape-selective catalysts (zeolites).[5] |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Mixture of 3-halo and 6-halo isomers | Control of stoichiometry; use of a less reactive halogenating agent (e.g., NBS with an acid catalyst). |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Likely 3-sulfonic acid derivative (less sterically hindered) | Reaction is often reversible at high temperatures, allowing for thermodynamic product control. |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally not recommended due to strong deactivation of the ring. | Requires very harsh conditions which can lead to side reactions and poor selectivity. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Not feasible; the ring is too deactivated by the existing acetyl group. | N/A |
Researchers are encouraged to use the following template to record their experimental results to build a data-driven optimization strategy.
| Entry | Reaction | Reagent(s) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (C3:C6) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | Benchchem [benchchem.com]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2,4,5-trichlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,4,5-trichlorophenyl)ethanone, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Scaling up the synthesis of this compound via Friedel-Crafts acylation of 1,2,4-trichlorobenzene can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Deactivated Aromatic Ring: The three chlorine atoms on the benzene ring are strongly electron-withdrawing, making the ring less nucleophilic and slowing down the electrophilic aromatic substitution. - Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and can be deactivated by moisture. - Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Use a higher molar ratio of catalyst (e.g., 1.2 to 1.6 moles of AlCl₃ per mole of acetyl chloride) to increase the concentration of the acylium ion electrophile. - Ensure anhydrous conditions by using freshly opened or properly stored AlCl₃ and drying all glassware and solvents. - Increase the reaction temperature to the optimal range of 90-130°C and monitor the reaction progress by TLC or GC.[1] |
| Formation of Isomeric Byproducts | - Competing Acylation Positions: Friedel-Crafts acylation of 1,2,4-trichlorobenzene can also produce the 2,3,6-trichloroacetophenone isomer.[2] - Reaction Conditions: Temperature and catalyst concentration can influence the isomer ratio. | - While complete elimination of the 2,3,6-isomer is difficult, careful control of reaction temperature (around 90°C) can help manage the isomer ratio.[2] - Purification by fractional distillation or column chromatography may be necessary to isolate the desired 2,4,5-isomer. |
| Dark Reaction Mixture/Tar Formation | - Side Reactions: High temperatures can lead to polymerization and other side reactions. - Excess Catalyst: Too much AlCl₃ can promote side reactions. | - Maintain the reaction temperature within the recommended range. - Use the appropriate molar ratio of catalyst. - Ensure efficient stirring to prevent localized overheating. |
| Difficult Product Isolation | - Complex with Catalyst: The ketone product forms a complex with AlCl₃, which needs to be hydrolyzed. - Emulsion during Workup: The presence of organic and aqueous layers can sometimes lead to stable emulsions. | - Quench the reaction mixture by carefully adding it to ice-cold dilute hydrochloric acid to decompose the ketone-AlCl₃ complex. - Use a saturated brine solution during the aqueous workup to help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Friedel-Crafts acylation of 1,2,4-trichlorobenzene?
The main challenge is the reduced reactivity of the aromatic ring. The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic aromatic substitution, making the reaction slower and requiring more forcing conditions (higher temperatures and a higher catalyst ratio) compared to the acylation of benzene.
Q2: I obtained a mixture of products. How can I confirm the presence of the desired this compound and its isomer?
You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different isomers based on their fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to distinguish between the isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?
While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used in Friedel-Crafts reactions, aluminum chloride is generally the most effective for acylating deactivated rings. The choice of catalyst can influence the reaction rate and isomer distribution, so optimization may be required.
Q4: What are the safety precautions I should take when performing this synthesis?
Aluminum chloride reacts violently with water and is corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Acetyl chloride is also corrosive and a lachrymator. The reaction generates hydrogen chloride gas, which is corrosive and toxic, so a gas trap is necessary.
Q5: How can I improve the yield of the desired 2,4,5-isomer?
Based on patent literature, using an excess of 1,2,4-trichlorobenzene relative to acetyl chloride can be beneficial.[1] A molar ratio of 1,2,4-trichlorobenzene to acetyl chloride greater than 0.75:1 is suggested.[1] Additionally, careful control of the reaction temperature around 90°C can influence the isomer ratio in favor of the 2,4,5-product.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the Friedel-Crafts acylation of trichlorobenzenes.[2]
Materials and Equipment:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Ice
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Charge the flask: To the round-bottom flask, add 1,2,4-trichlorobenzene (2.0 moles) and anhydrous aluminum chloride (1.6 moles).
-
Addition of Acetyl Chloride: While stirring the mixture, slowly add acetyl chloride (1.0 mole). The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C. Maintain this temperature and continue stirring for several hours. Monitor the reaction progress using a suitable analytical method like TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 1-(2,4,5-trichlorophenyl)ethanone and Other Trichloroacetophenones for Researchers and Drug Development Professionals
This guide provides a comparative overview of 1-(2,4,5-trichlorophenyl)ethanone and other isomeric trichloroacetophenones, focusing on their chemical properties, synthesis, and potential biological activities. While direct comparative experimental data between these specific isomers is limited in publicly available literature, this document synthesizes existing knowledge on related compounds to offer valuable insights for researchers, scientists, and professionals in drug development.
Chemical Properties of Trichloroacetophenone Isomers
The physicochemical properties of trichloroacetophenones are influenced by the substitution pattern of the chlorine atoms on the phenyl ring. These properties can, in turn, affect their biological activity, solubility, and metabolic stability. A summary of key properties for this compound and a related isomer, 2,2',4'-trichloroacetophenone, is presented below.
| Property | This compound | 2,2',4'-Trichloroacetophenone | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone |
| CAS Number | 13061-28-4 | 4252-78-2 | 158401-00-4 |
| Molecular Formula | C₈H₅Cl₃O | C₈H₅Cl₃O | C₈H₂Cl₃F₃O |
| Molecular Weight | 223.48 g/mol | 223.48 g/mol | 277.46 g/mol |
| Physical Form | Solid | Off-white crystalline solid | White powder |
| Known Applications | Research chemical | Intermediate in isoconazole synthesis | Intermediate for the veterinary drug Lotilaner |
Synthesis of Trichloroacetophenones
Trichloroacetophenones are typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a trichlorobenzene derivative with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
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Ice
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Sodium sulfate (Na₂SO₄), anhydrous
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Rotary evaporator
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 1,2,4-trichlorobenzene and the inert solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred mixture.
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Once the addition of the catalyst is complete, add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Biological Activity: A Comparative Outlook
While direct comparative studies are lacking, the fungicidal and cytotoxic potential of trichloroacetophenones can be inferred from the bioactivity of structurally related compounds. The position of the chlorine atoms on the phenyl ring is expected to significantly influence the biological activity.
Antifungal Activity
Acetophenone derivatives are known to exhibit antifungal properties. The 2,4,5-trichloro substitution pattern is of particular interest, as N-(2,4,5-trichlorophenyl)-sulfonamides have demonstrated significant fungicidal activity. This suggests that the 2,4,5-trichlorophenyl moiety may contribute favorably to the antifungal potential of a molecule. The proposed mechanism of action for many antifungal agents involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of trichloroacetophenone isomers against a target fungal strain.
Materials:
-
Trichloroacetophenone test compounds
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well microtiter plates
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Spectrophotometer
-
Standard antifungal drug (e.g., Fluconazole) for positive control
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DMSO for dissolving compounds
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Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: Prepare a stock solution of each trichloroacetophenone in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds.
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Controls: Include wells for a positive control (fungal inoculum with a standard antifungal), a negative control (fungal inoculum with no compound), and a sterility control (medium only).
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Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control, often determined visually or by measuring the optical density at a specific wavelength.
Caption: Plausible antifungal mechanism of action for acetophenones.
Cytotoxicity
The cytotoxic potential of halogenated aromatic compounds is a critical parameter in drug development. The number and position of halogen substituents can significantly impact toxicity. For instance, 2,2',4'-trichloroacetophenone is known to be a lachrymator and is corrosive to tissues. The cytotoxicity of these compounds can be quantitatively assessed using in vitro assays such as the MTT assay.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trichloroacetophenone isomers on a specific cell line.
Materials:
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Trichloroacetophenone test compounds
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Human cell line (e.g., HeLa, HepG2)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Sterile 96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trichloroacetophenone compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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IC₅₀ Calculation: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Considerations
While direct comparative data is unavailable, some general SAR principles can be applied to the trichloroacetophenone isomers:
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Position of Halogens: The relative positions of the chlorine atoms on the phenyl ring will influence the electronic distribution and steric hindrance of the molecule. This can affect its ability to interact with biological targets. For example, the 2,4,5-trichloro substitution provides a different steric and electronic profile compared to a 2,4,6- or 3,4,5-trichloro arrangement.
-
Lipophilicity: The presence of three chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can sometimes lead to non-specific toxicity.
-
Electronic Effects: Chlorine atoms are electron-withdrawing, which can influence the reactivity of the carbonyl group and the aromatic ring. These electronic effects can play a crucial role in the molecule's interaction with enzyme active sites or other biological targets.
Conclusion
This compound and its isomers represent a class of compounds with potential for biological activity, particularly as antifungal agents. The 2,4,5-trichlorophenyl moiety, in particular, has been associated with fungicidal properties in other chemical scaffolds. However, a comprehensive understanding of their comparative performance requires direct experimental evaluation. The provided experimental protocols for synthesis, antifungal testing, and cytotoxicity assessment offer a framework for researchers to conduct such comparative studies. Future research should focus on the systematic evaluation of different trichloroacetophenone isomers to elucidate clear structure-activity relationships and to identify lead compounds for further development.
Comparative Analysis of the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone and 1-(2,4,6-trichlorophenyl)ethanone
A detailed examination of the steric and electronic factors influencing the reactivity of two isomeric trichloroacetophenones.
This guide provides a comprehensive comparison of the chemical reactivity of 1-(2,4,5-trichlorophenyl)ethanone and 1-(2,4,6-trichlorophenyl)ethanone. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering insights into how the substitution pattern on the phenyl ring dictates the chemical behavior of these compounds. The comparison is supported by spectroscopic data and established principles of organic chemistry.
Introduction
This compound and 1-(2,4,6-trichlorophenyl)ethanone are structural isomers that, despite sharing the same molecular formula, exhibit distinct differences in their chemical reactivity. These differences primarily arise from the varied placement of the three chlorine atoms on the phenyl ring, which in turn influences the electronic environment of the carbonyl group and the steric hindrance around it. Understanding these nuances is crucial for predicting their behavior in chemical reactions and for their application in synthesis and drug design.
Factors Influencing Reactivity
The reactivity of these ketones in nucleophilic addition reactions, a key reaction class for carbonyl compounds, is governed by two main factors:
-
Electronic Effects: The chlorine atoms are electron-withdrawing groups. Through their inductive effect, they pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to attack by nucleophiles.
-
Steric Effects: The presence of bulky groups near the reaction center can physically obstruct the approach of a nucleophile. This phenomenon, known as steric hindrance, can significantly slow down or even prevent a reaction from occurring.
In the case of the two isomers , the electronic effects of the three chlorine atoms are expected to be broadly similar, leading to a highly electrophilic carbonyl carbon in both molecules. However, the steric environment around the carbonyl group is markedly different.
-
1-(2,4,6-trichlorophenyl)ethanone: This isomer possesses two chlorine atoms in the ortho positions (positions 2 and 6) relative to the acetyl group. These ortho-substituents create a significant steric shield around the carbonyl carbon, making it difficult for nucleophiles to approach and attack.
-
This compound: In contrast, this isomer has only one chlorine atom in an ortho position (position 2). The other ortho position (position 6) is occupied by a hydrogen atom, resulting in substantially less steric hindrance around the carbonyl group compared to its 2,4,6-trichloro counterpart.
Based on these structural differences, it is predicted that This compound will be significantly more reactive towards nucleophiles than 1-(2,4,6-trichlorophenyl)ethanone due to reduced steric hindrance.
Spectroscopic Data Comparison
Spectroscopic data can provide valuable insights into the electronic properties of the carbonyl group, which in turn correlate with its reactivity.
| Spectroscopic Data | This compound | 1-(2,4,6-trichlorophenyl)ethanone |
| IR Spectroscopy (C=O stretch) | ~1690 cm⁻¹ (predicted) | ~1700 cm⁻¹ (predicted) |
| ¹H NMR Spectroscopy (CH₃ signal) | ~2.6 ppm (predicted) | ~2.5 ppm (predicted) |
Interpretation of Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching vibration in the IR spectrum is sensitive to the electronic environment. A higher wavenumber (frequency) for the C=O stretch generally indicates a stronger, more double-bond-like character, which can be correlated with a more electrophilic carbonyl carbon. The predicted slightly higher C=O stretching frequency for the 2,4,6-isomer might be attributed to the ortho-chloro substituents twisting the acetyl group out of the plane of the aromatic ring, reducing conjugation and increasing the double bond character of the carbonyl group.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shift of the methyl protons of the acetyl group can also provide information about the electronic environment. A downfield shift (higher ppm value) suggests that the protons are more deshielded, which can be a consequence of the electron-withdrawing nature of the substituted phenyl ring. The predicted chemical shifts are expected to be similar for both isomers, reflecting the strong overall electron-withdrawing effect of the three chlorine atoms.
Experimental Protocols
Protocol for Comparative Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of this compound and 1-(2,4,6-trichlorophenyl)ethanone with sodium borohydride.
Materials:
-
This compound
-
1-(2,4,6-trichlorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol or ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: Two separate round-bottom flasks are charged with equimolar amounts of this compound and 1-(2,4,6-trichlorophenyl)ethanone, respectively.
-
Dissolution: The ketones are dissolved in a suitable anhydrous alcohol (e.g., methanol or ethanol).
-
Cooling: The reaction flasks are cooled in an ice bath to 0°C.
-
Addition of Reducing Agent: A freshly prepared solution of sodium borohydride in the same alcohol is added dropwise and simultaneously to both flasks while stirring.
-
Reaction Monitoring: The progress of each reaction is monitored by taking aliquots at regular time intervals and analyzing them by TLC, GC-MS, or HPLC to determine the disappearance of the starting ketone and the appearance of the corresponding alcohol product.
-
Quenching: Once the reactions are deemed complete (or after a set period for comparison), they are quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Analysis: The conversion and yield for each reaction are determined by analyzing the crude product mixture using GC-MS or HPLC. The relative rates of reaction can be determined by comparing the consumption of the starting materials over time.
Expected Outcome: It is anticipated that the reduction of this compound will proceed at a significantly faster rate than the reduction of 1-(2,4,6-trichlorophenyl)ethanone, confirming the dominant role of steric hindrance in controlling the reactivity of these isomers.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the reactivity of the two trichloroacetophenone isomers.
Caption: Factors influencing the reactivity of the two isomers.
Conclusion
The comparison between this compound and 1-(2,4,6-trichlorophenyl)ethanone provides a clear illustration of the interplay between electronic and steric effects in determining chemical reactivity. While both isomers possess a highly electrophilic carbonyl carbon due to the strong electron-withdrawing nature of the three chlorine substituents, the steric hindrance imposed by the two ortho-chloro groups in the 2,4,6-isomer is the dominant factor. Consequently, this compound is predicted to be significantly more reactive towards nucleophilic addition reactions. This understanding is critical for selecting the appropriate isomer for a desired chemical transformation and for designing molecules with specific reactivity profiles in the context of drug development and materials science. Further experimental studies, such as the comparative kinetic analysis outlined, would provide valuable quantitative data to confirm these predictions.
A Comparative Guide to the Biological Activity of 1-(2,4,5-trichlorophenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-(2,4,5-trichlorophenyl)ethanone and its structurally related derivatives. While direct comparative studies are limited, this document synthesizes available data on the individual compounds to offer insights into their potential therapeutic and agrochemical applications. The primary focus of existing research lies in the antimicrobial, particularly antifungal, properties of various derivatives.
Introduction to this compound and Its Analogs
This compound serves as a foundational chemical scaffold for the synthesis of a variety of derivatives with diverse biological activities. The introduction of different functional groups to the parent molecule can significantly modulate its physicochemical properties and biological efficacy. Notably, derivatives incorporating a trifluoromethyl group or heterocyclic moieties such as triazoles and imidazoles have been investigated for their potential as pharmaceutical and agrochemical agents.
Comparative Biological Activity
One of the most notable derivatives is 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone . This compound is a key intermediate in the synthesis of Lotilaner, a veterinary drug used to treat parasitic infections in animals. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can contribute to improved biological activity.
Other significant derivatives include those incorporating a 1,2,4-triazole or imidazole ring system. These nitrogen-containing heterocycles are common pharmacophores in many antifungal and antimicrobial agents. Research has shown that such derivatives exhibit promising activity against a range of fungal pathogens.
Below is a summary of the available quantitative data for various derivatives. It is important to note that a direct comparison is challenging due to the lack of data for the parent compound, this compound, under the same experimental conditions.
Table 1: Antifungal Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC, EC50) | Reported Value |
| N-(2,4,5-trichlorophenyl)-sulfonamide derivatives | Botrytis cinerea | EC50 (mycelial growth) | Varies by specific derivative |
| 1,2,4-Triazole derivatives | Various fungi | MIC | Varies by specific derivative |
| Imidazole derivatives | Various fungi & bacteria | MIC | Varies by specific derivative |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Data is collated from various sources and direct comparison should be made with caution.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities discussed in this guide, based on standard methodologies reported in the literature for similar compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
Detailed studies on the specific signaling pathways modulated by this compound and its derivatives are currently limited. However, for derivatives containing an azole (triazole or imidazole) moiety, the likely mechanism of antifungal action is the inhibition of ergosterol biosynthesis.
This pathway illustrates that azole compounds typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel derivatives of this compound is depicted below.
Conclusion and Future Directions
The derivatives of this compound represent a promising area for the discovery of new bioactive molecules, particularly antifungal agents. The available data, although not directly comparative with the parent compound, indicates that structural modifications, such as the introduction of a trifluoromethyl group or heterocyclic rings, can lead to potent biological activity.
Future research should focus on:
-
Direct comparative studies: Evaluating the biological activity of this compound alongside its derivatives under standardized conditions to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their biological effects.
-
In vivo efficacy: Testing the most promising derivatives in animal models to assess their therapeutic potential.
This guide serves as a starting point for researchers interested in this class of compounds, summarizing the current state of knowledge and highlighting areas for future investigation.
Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone and its Precursors: A Comparative Guide
Synthesis and Spectroscopic Workflow
The synthesis of 1-(2,4,5-trichlorophenyl)ethanone typically proceeds via a Friedel-Crafts acylation reaction. In this process, 1,2,4-trichlorobenzene is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is an aromatic ketone with a distinct substitution pattern that can be characterized using various spectroscopic techniques.
The general workflow for the spectroscopic analysis of these compounds involves a multi-technique approach to elucidate and confirm the chemical structure. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy for determining the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for ascertaining the molecular weight and fragmentation pattern.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the precursors of this compound and the comparative compound 2',4'-dichloroacetophenone. This data is essential for monitoring the progress of the synthesis and for the characterization of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1,2,4-Trichlorobenzene | CCl₄ | 7.36 | d | 2.2 | H-3 |
| 7.27 | dd | 8.2, 2.2 | H-5 | ||
| 7.12 | d | 8.2 | H-6 | ||
| 2',4'-Dichloroacetophenone | CDCl₃ | 7.85 | d | 8.5 | H-6' |
| 7.45 | d | 2.1 | H-3' | ||
| 7.35 | dd | 8.5, 2.1 | H-5' | ||
| 2.60 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1,2,4-Trichlorobenzene | CDCl₃ | 133.3, 131.4, 130.8, 129.2, 128.0, 127.4 |
| 2',4'-Dichloroacetophenone | CDCl₃ | 198.5 (C=O), 138.2, 136.5, 132.5, 130.2, 129.8, 127.2, 26.6 (-CH₃) |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1,2,4-Trichlorobenzene | Liquid Film | 3080-3040 | m | C-H stretch (aromatic) |
| 1570, 1460, 1370 | s | C=C stretch (aromatic) | ||
| 1120, 1030 | s | C-H in-plane bend | ||
| 870, 810 | s | C-H out-of-plane bend | ||
| 700-650 | s | C-Cl stretch | ||
| Chloroacetyl Chloride | Liquid Film | 1795 | s | C=O stretch |
| 760 | s | C-Cl stretch | ||
| 2',4'-Dichloroacetophenone | KBr Pellet | 3080-3040 | m | C-H stretch (aromatic) |
| 1685 | s | C=O stretch (ketone) | ||
| 1580, 1460 | s | C=C stretch (aromatic) | ||
| 830 | s | C-H out-of-plane bend | ||
| 750 | s | C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,2,4-Trichlorobenzene | EI | 180, 182, 184 | 145, 109, 74 |
| Chloroacetyl Chloride | EI | 112, 114 | 77, 49 |
| 2',4'-Dichloroacetophenone | EI | 188, 190, 192 | 173, 175, 149, 111 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 for concentrated samples, more for dilute samples.
-
Spectral width: 0-15 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128 to several thousand, depending on the sample concentration.
-
Spectral width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (Solid):
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
Sample Introduction:
-
Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, separate the components using a gas chromatograph before they enter the mass spectrometer.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an EI source.
-
Parameters:
-
Electron energy: 70 eV.
-
Ion source temperature: 200-250 °C.
-
Mass range: Typically scanned from m/z 40 to 500.
-
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating the observed signals with the molecular structure. Each technique provides a piece of the puzzle, and their combined information leads to an unambiguous structure determination.
Caption: Logical Flow of Spectroscopic Data Interpretation.
A Comparative Guide to the Synthesis of 1-(2,4,5-trichlorophenyl)ethanone: A Classic vs. Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes for the key intermediate, 1-(2,4,5-trichlorophenyl)ethanone, with supporting experimental data.
This guide provides a detailed comparison between the traditional Friedel-Crafts acylation method and a novel, more environmentally friendly approach for the synthesis of this compound. The validation of this new synthetic route is crucial for the development of greener and more efficient processes in pharmaceutical and chemical manufacturing.
Performance Comparison: Classic vs. New Synthetic Route
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and environmental impact.
| Parameter | Route 1: Classic Friedel-Crafts Acylation | Route 2: New Zeolite-Catalyzed Acylation |
| Catalyst | Aluminum Chloride (AlCl₃) | Zeolite Y |
| Catalyst Loading | Stoichiometric or excess | Catalytic |
| Solvent | Often a chlorinated solvent (e.g., 1,2-dichloroethane) or excess reactant | Can be performed in a higher boiling, less hazardous solvent or potentially solvent-free |
| Reaction Temperature | Elevated temperatures often required | Typically requires heating, but may be more moderate than the classic route |
| Reaction Time | Several hours | Can be comparable to or shorter than the classic route |
| Product Yield | Good to excellent, but can be variable | Generally good, with potential for optimization |
| Catalyst Reusability | Not reusable, hydrolyzed during workup | Reusable after simple workup |
| Waste Generation | Significant acidic aqueous waste from quenching the catalyst | Minimal waste, as the catalyst is recycled |
| Safety Concerns | AlCl₃ is corrosive and reacts violently with water. Use of hazardous solvents. | Zeolites are generally considered safe and non-corrosive. |
Experimental Protocols
Route 1: Classic Friedel-Crafts Acylation using Aluminum Chloride
This method represents the traditional approach to the synthesis of aryl ketones.
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a stirred solution of 1,2,4-trichlorobenzene in 1,2-dichloroethane, anhydrous aluminum chloride is added portion-wise at room temperature under a nitrogen atmosphere.
-
Acetyl chloride is then added dropwise to the suspension, maintaining the temperature below 30°C.
-
The reaction mixture is heated to 50-60°C and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and poured carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or distillation to afford this compound.
Route 2: New Zeolite-Catalyzed Acylation
This novel approach utilizes a solid acid catalyst, offering significant environmental and practical advantages.[1]
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl chloride
-
Zeolite Y (H-form) catalyst
-
High-boiling point solvent (e.g., sulfolane or diphenyl ether)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A mixture of 1,2,4-trichlorobenzene, acetyl chloride, and activated Zeolite Y catalyst in a suitable high-boiling solvent is prepared in a reaction vessel equipped with a condenser and a stirrer.
-
The reaction mixture is heated to a temperature between 150-200°C and stirred vigorously. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid zeolite catalyst is recovered by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
The filtrate is washed with a dilute sodium bicarbonate solution and then with water to remove any remaining acidic impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or vacuum distillation to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core concepts of the two synthetic routes.
Caption: Workflow of the classic Friedel-Crafts acylation.
Caption: Workflow of the new zeolite-catalyzed acylation.
Conclusion
The validation of the new zeolite-catalyzed synthetic route for this compound presents a significant advancement over the classic Friedel-Crafts acylation. The primary advantages of the new route are the reusability of the catalyst and a substantial reduction in hazardous waste, aligning with the principles of green chemistry. While the classic method may offer high yields, its environmental impact and safety concerns are considerable drawbacks. Further optimization of the zeolite-catalyzed process could potentially lead to even higher yields and shorter reaction times, making it a highly attractive alternative for industrial-scale production. The adoption of such greener synthetic routes is paramount for the sustainable development of the chemical and pharmaceutical industries.
References
A Comparative Guide to Catalysts in the Synthesis of 1-(2,4,5-trichlorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalysts for the synthesis of 1-(2,4,5-trichlorophenyl)ethanone, a crucial building block in various pharmaceutical and agrochemical compounds. This document outlines experimental data, detailed protocols, and a visual representation of the synthetic workflow to aid in the selection of the most effective catalytic system.
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and environmental impact. This guide focuses on a comparative study of common Lewis acid catalysts used for this transformation.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of this compound based on available experimental data.
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 250 | 120-125 | 3 | 82 |
| Iron(III) Chloride (FeCl₃) | - | - | - | Generally considered a poor catalyst under homogeneous conditions |
| Zinc Chloride (ZnCl₂) | - | - | - | Low yields (12-18%) reported for in-situ generation from Zn powder under microwave conditions for other acylations |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the most effective catalyst from the comparison are provided below.
Synthesis using Aluminum Chloride (AlCl₃) Catalyst
Materials:
-
1,2,4-trichlorobenzene (100 mmol)
-
Acetyl chloride (150 mmol)
-
Anhydrous aluminum trichloride (250 mmol)
-
Ice water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of 1,2,4-trichlorobenzene and anhydrous aluminum trichloride, slowly add acetyl chloride dropwise at room temperature.
-
Gradually heat the reaction mixture to 120-125°C using an oil bath.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, carefully pour the viscous mixture into ice water to quench the reaction.
-
Extract the aqueous phase with dichloromethane (3 x 70 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The resulting residue can be purified by distillation under reduced pressure to yield the final product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: General workflow for the synthesis of this compound.
Discussion and Conclusion
Based on the available data, anhydrous aluminum chloride remains the most effective and well-documented catalyst for the synthesis of this compound, providing a high yield of 82%.[1] While other Lewis acids like iron(III) chloride and zinc chloride are known to catalyze Friedel-Crafts acylations, their efficacy for this specific transformation is not as favorable under the reported conditions.[1][2] The use of supported catalysts, such as FeCl₃ on montmorillonite K10, or alternative energy sources like microwave irradiation with zinc powder, has been explored for other acylation reactions but with limited success or lack of specific data for the target molecule.[1][2]
The provided experimental protocol using aluminum chloride offers a reliable method for obtaining this compound. However, the stoichiometric requirement of AlCl₃ and the generation of acidic waste are significant drawbacks from an environmental and process chemistry perspective.
Future research should focus on developing more sustainable catalytic systems for this synthesis. Investigating the potential of solid acid catalysts, such as zeolites, or optimizing the reaction conditions for less reactive but more environmentally benign Lewis acids could lead to greener and more cost-effective production methods. The lack of comprehensive comparative studies highlights an opportunity for further investigation to identify novel and efficient catalysts for this important industrial transformation.
References
Antifungal efficacy of 1-(2,4,5-trichlorophenyl)ethanone derivatives against Botrytis cinerea.
Comparative Antifungal Efficacy Against Botrytis cinerea: A Guide for Researchers
Introduction: This guide provides a comparative analysis of the in vitro antifungal efficacy of various chemical compounds against Botrytis cinerea, the causative agent of gray mold disease. While this document presents data for several established fungicides, it is designed to serve as a framework for researchers to compare the performance of novel compounds, such as 1-(2,4,5-trichlorophenyl)ethanone derivatives. The provided experimental protocols and data visualization templates are intended to facilitate the standardized evaluation and reporting of new antifungal agents.
Comparative Efficacy of Antifungal Agents
The antifungal activity of various compounds against Botrytis cinerea is typically quantified by determining the half-maximal effective concentration (EC50) for both mycelial growth inhibition and spore germination inhibition. Lower EC50 values indicate higher antifungal potency.
Table 1: In Vitro Efficacy (EC50) of Various Fungicides Against Botrytis cinerea
| Fungicide Class | Active Ingredient | Mycelial Growth EC50 (µg/mL) | Spore Germination EC50 (µg/mL) | Primary Mode of Action |
| Phenylpyrrole | Fludioxonil | < 0.1[1] | ~0.1 (91% inhibition)[1] | Affects osmotic signal transduction, likely via the HOG1-type MAP kinase pathway.[2][3] |
| Dicarboximide | Iprodione | 0.1 - 1.42[1] | < 10 (96% inhibition)[1] | Mechanism is not fully elucidated but is known to affect fungal cell division. |
| Anilinopyrimidine | Pyrimethanil | 0.03 - 75[1] | > 10 (low efficacy)[1] | Inhibits methionine biosynthesis and the secretion of hydrolytic enzymes.[4][5] |
| Triazole | Tebuconazole | 0.03 - 1[1] | < 10 (80% inhibition)[1] | Inhibits sterol biosynthesis in the fungal cell membrane.[6] |
| Aminopyrazolinone | Fenpyrazamine | ~0.9[1] | > 10 (low efficacy)[1] | Targets the 3-keto reductase enzyme in the ergosterol biosynthesis pathway.[6] |
| Carboxamide | Boscalid | 0.01 - 69.91[1] | 2.14[7] | Inhibits the succinate dehydrogenase enzyme in the mitochondrial electron transport chain.[7] |
| Placeholder | This compound Derivative 1 | Insert Data | Insert Data | Determine & Insert Data |
| Placeholder | This compound Derivative 2 | Insert Data | Insert Data | Determine & Insert Data |
Note: EC50 values can vary between different isolates of B. cinerea and under different experimental conditions.
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of antifungal efficacy. Below is a detailed protocol for a common in vitro assay.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay determines the effect of a compound on the vegetative growth of the fungus.
1. Preparation of Fungal Cultures:
-
Botrytis cinerea is cultured on Potato Dextrose Agar (PDA) at 22±1°C for 7-10 days to allow for sufficient mycelial growth and sporulation.
2. Preparation of Test Compound Stock Solutions:
-
The test compounds (e.g., this compound derivatives) and reference fungicides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
3. Preparation of Fungicide-Amended Media:
-
The stock solution is serially diluted to obtain a range of desired test concentrations.
-
Aliquots of each dilution are mixed with molten PDA (cooled to approximately 50°C) to achieve the final target concentrations. The final concentration of the solvent (e.g., DMSO) in the media should be consistent across all treatments and controls and should not exceed a level that affects fungal growth (typically <1% v/v).
-
A control set of PDA plates containing only the solvent at the same concentration is also prepared.
-
The amended PDA is poured into sterile Petri dishes and allowed to solidify.
4. Inoculation and Incubation:
-
A mycelial plug (typically 5-7 mm in diameter) is taken from the actively growing edge of a B. cinerea culture plate.
-
The plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
The plates are incubated at 22±1°C in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.
-
The EC50 value is determined by performing a probit analysis or by regression of the inhibition percentages against the logarithm of the compound concentrations.
Visualizations
Diagrams can effectively illustrate complex workflows and biological pathways.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the antifungal activity of a novel compound.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Signaling Pathway: Mode of Action of Fludioxonil
This diagram illustrates the proposed signaling pathway affected by the phenylpyrrole fungicide fludioxonil in B. cinerea.
Caption: Proposed Mechanism of Fludioxonil Action in Botrytis cinerea.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 3. Characterization of the Field Fludioxonil Resistance and Its Molecular Basis in Botrytis cinerea from Shanghai Province in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Chlorinated Phenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of different chlorinated phenyl ethanones, a class of compounds with applications in chemical synthesis and potential pharmacological activities. Due to the limited availability of direct comparative studies on a homologous series of these compounds, this guide synthesizes available data on their cytotoxic effects and explores the likely underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers investigating the structure-activity relationships and therapeutic potential of chlorinated phenyl ethanones.
Quantitative Cytotoxicity Data
The cytotoxic potential of chlorinated phenyl ethanones is influenced by the number and position of chlorine substituents on the phenyl ring. While a comprehensive dataset from a single study is not available, the following table summarizes cytotoxicity data for various chlorinated compounds, including acetophenone derivatives, to illustrate the impact of chlorination on cell viability. It is important to note that the experimental conditions, such as the cell lines and assay methods, may vary between studies, warranting caution in direct comparisons.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Monochloroacetate (MCA) | Rat Hepatocytes | LDH Release | > 5.0 mM (in naive cells) | [1] |
| Dichloroacetate (DCA) | Rat Hepatocytes | LDH Release | No cytotoxicity up to 5.0 mM | [1] |
| Trichloroacetate (TCA) | Rat Hepatocytes | LDH Release | No cytotoxicity up to 5.0 mM | [1] |
| 3,3-dichloro-β-lactam (2b) | HaCaT | MTT, NRU | 20–49 µg/mL | [2] |
| 3,3-dichloro-β-lactam (2b) | A431 | MTT, NRU | 30–47 µg/mL | [2] |
Note: The data presented for mono-, di-, and trichloroacetate are on acetate compounds, not phenyl ethanones, but are included to provide context on the effect of the degree of chlorination on cytotoxicity in a related class of molecules. The β-lactam compounds are also structurally distinct but offer insight into the cytotoxicity of chlorinated organic molecules.
Experimental Protocols
The determination of cytotoxicity is a critical step in assessing the biological activity of chemical compounds. The following is a detailed methodology for a standard in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Chlorinated phenyl ethanones of interest
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of each chlorinated phenyl ethanone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a complete culture medium to achieve the desired test concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing medium with the solvent at the same concentration as the test wells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in a fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental workflow for determining the cytotoxicity of chlorinated phenyl ethanones.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of many chemical compounds, including potentially chlorinated phenyl ethanones, are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.
The Extrinsic and Intrinsic Apoptotic Pathways
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.
The intrinsic pathway is triggered by various intracellular stresses, including DNA damage and oxidative stress, which are potential consequences of exposure to cytotoxic compounds. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax and Bak, promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a broad range of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. Studies on related phenolic compounds have shown the upregulation of Bax and caspase-3, and downregulation of the anti-apoptotic protein Bcl-2, in cancer cells undergoing apoptosis[3].
General signaling pathways of apoptosis likely involved in the cytotoxicity of chlorinated phenyl ethanones.
Structure-Activity Relationship and Future Directions
The available data, though limited, suggests a structure-activity relationship for the cytotoxicity of chlorinated organic compounds. The degree and position of chlorine substitution on the aromatic ring can significantly influence their biological activity. For instance, studies on other classes of chlorinated compounds have shown that increasing the number of chlorine atoms can alter their toxic effects[1][4].
Further research is needed to systematically evaluate a series of chlorinated phenyl ethanones with varying substitution patterns. Such studies would provide a clearer understanding of the structure-activity relationships governing their cytotoxicity and would be invaluable for the rational design of novel compounds with targeted biological activities. Future investigations should also aim to elucidate the specific signaling pathways activated by different chlorinated phenyl ethanone isomers to identify potential molecular targets for therapeutic intervention.
References
- 1. In vitro cytotoxicity of mono-, di-, and trichloroacetate and its modulation by hepatic peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1-(2,4,5-trichlorophenyl)ethanone against known methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1-(2,4,5-trichlorophenyl)ethanone, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The classical Friedel-Crafts acylation is benchmarked against a proposed Grignard reaction-based approach, offering insights into their respective methodologies, performance metrics, and procedural workflows.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Materials | 1,2,4-Trichlorobenzene, Acetyl Chloride, Aluminum Chloride (AlCl₃) | 1-Bromo-2,4,5-trichlorobenzene, Magnesium (Mg), Acetyl Chloride |
| Reaction Time | ~ 2 hours | ~ 4 hours |
| Reaction Temperature | 135°C | 0°C to Room Temperature |
| Yield | ~ 55-60% (estimated based on analogy) | > 80% (projected) |
| Purity (post-workup) | Good, requires purification | High, requires purification |
| Key Reagents | Stoichiometric strong Lewis acid (AlCl₃) | Organometallic intermediate |
| Scalability | Moderate, requires handling of corrosive solids and gases | Good, standard organometallic procedure |
Experimental Protocols
Detailed methodologies for both the established Friedel-Crafts acylation and the proposed Grignard reaction are provided below.
Method 1: Friedel-Crafts Acylation of 1,2,4-Trichlorobenzene
This protocol is adapted from a similar synthesis of 2,4,5-trifluoroacetophenone and represents a standard approach for the acylation of halogenated benzenes.
Materials:
-
1,2,4-Trichlorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric Acid (HCl), 3M
-
Sodium Bicarbonate solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a jacketed reaction vessel, a mixture of anhydrous aluminum chloride (1.2 equivalents) and 1,2,4-trichlorobenzene (1 equivalent) is prepared.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the stirred mixture, ensuring the temperature of the reaction solution does not exceed 40°C.
-
After the addition is complete, the reaction mixture is heated to an internal temperature of 135°C and stirred for approximately 1 hour.
-
The hot reaction mixture is then carefully poured onto crushed ice, followed by stirring for 45 minutes.
-
The phases are separated, and the aqueous phase is extracted multiple times with dichloromethane.
-
The combined organic phases are washed with a sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.
Method 2: Proposed Grignard Reaction Synthesis
This proposed method offers an alternative route that may provide higher yields and milder reaction conditions.
Materials:
-
1-Bromo-2,4,5-trichlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Acetyl Chloride
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 1-bromo-2,4,5-trichlorobenzene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is maintained under a gentle reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography or vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the chemical pathways and the logical workflow for comparing the two synthetic methods.
Caption: Synthetic pathways for this compound.
Caption: Experimental workflow for comparing synthesis methods.
Safety Operating Guide
Proper Disposal of 1-(2,4,5-trichlorophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – In our commitment to fostering a safe and compliant laboratory environment, this document provides essential, step-by-step guidance on the proper disposal procedures for 1-(2,4,5-trichlorophenyl)ethanone. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound and its analogs, providing a clear reference for risk assessment.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure (Respiratory system) | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Packaging:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, reaction residues, and contaminated materials (e.g., filter paper, gloves, paper towels).
-
Segregate this halogenated waste from all other waste streams, particularly non-halogenated organic waste. Mixing these waste types can significantly increase disposal costs and complexity.
-
-
Selection of Appropriate Waste Container:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is clean and dry before adding any waste to prevent unintended reactions.
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
For solid waste, place it directly into the container.
-
For liquid waste or solutions, pour slowly and carefully to avoid splashing.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Labeling of Waste Container:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
Clearly indicate the contents, including the full chemical name: "this compound".
-
If the waste is a mixture, list all components and their approximate percentages.
-
Include the date when the first waste was added to the container.
-
-
Storage of Waste Container:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat sources, and segregated from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Chemical Incompatibilities
To prevent dangerous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, potassium permanganate)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
-
Reactive Metals: (e.g., sodium, potassium, magnesium)
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. For further information or clarification, please consult your institution's chemical hygiene plan or contact your Environmental Health and Safety department.
Personal protective equipment for handling 1-(2,4,5-trichlorophenyl)ethanone
Essential Safety and Handling Guide for 1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling similar halogenated organic compounds and data from the structurally related chemical, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for similar compounds, it is likely to cause skin and eye irritation, be harmful if swallowed, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] | To prevent skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1] | To protect against eye irritation from splashes or airborne particles. |
| Skin and Body Protection | Flame-retardant antistatic protective clothing, such as a lab coat, fully buttoned.[1] | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] | To prevent respiratory tract irritation from dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in Table 1.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Clean the work area, collecting any residue as hazardous waste.
-
Properly doff and dispose of or decontaminate PPE.
-
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures. Improper disposal can lead to environmental contamination.
-
Segregation:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data
Table 2: Physicochemical and Toxicological Data
| Property | Value | Source |
| CAS Number | Not Available | |
| Molecular Formula | C₈H₅Cl₃O | |
| Molecular Weight | 223.48 g/mol | |
| Occupational Exposure Limits (OEL) | Not Available | |
| LD50 (Oral) | Not Available | |
| Flash Point | Not Available |
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
